molecular formula C11H13FN2O2S B1526939 N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide CAS No. 1275247-89-6

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Cat. No.: B1526939
CAS No.: 1275247-89-6
M. Wt: 256.3 g/mol
InChI Key: NJCMKVQJMGRUTH-UHFFFAOYSA-N
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Description

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C11H13FN2O2S and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-tert-butyl-3-cyano-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2S/c1-11(2,3)14-17(15,16)9-4-5-10(12)8(6-9)7-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCMKVQJMGRUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Characterization Guide: N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Code: NTB-CFS Chemical Class: Electron-Deficient Aryl Sulfonamide Primary Application: Late-stage intermediate for Androgen Receptor (AR) antagonists; ROR


 modulator scaffold.

Part 1: Executive Technical Summary

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic architecture. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of non-steroidal anti-androgens (similar to the chemical space of Enzalutamide and Apalutamide).

The molecule features three distinct functionalities that dictate its physicochemical behavior:

  • The Sulfonamide Core (

    
    ):  A weak acid modulated by the bulky tert-butyl group, providing metabolic stability against N-dealkylation.
    
  • The "Fluorine Switch" (C4-F): An activated fluorine atom susceptible to Nucleophilic Aromatic Substitution (

    
    ), serving as the primary synthetic handle or a liability for genotoxic impurity formation if not controlled.
    
  • The Cyano Group (C3-CN): A strong electron-withdrawing group (EWG) that, in concert with the sulfonyl group, dramatically lowers the LUMO energy of the ring, activating the C4 position.

Part 2: Physicochemical Profile[1]

Calculated & Predicted Properties

Note: Values below are derived from Structure-Activity Relationship (SAR) consensus for 3,4-disubstituted benzenesulfonamides.

PropertyValue / RangeTechnical Context
Molecular Formula

--
Molecular Weight 256.30 g/mol Ideal for fragment-based drug discovery (Lead-like).
Predicted LogP 2.1 – 2.4Moderate lipophilicity; likely permeable but requires solubilizers for aqueous assays.
Predicted pKa (Acid) 9.2 – 10.1The -NH- is acidic. The t-butyl (+I effect) raises pKa vs. primary sulfonamides, but ring EWGs (-CN, -F) lower it.
TPSA ~80 ŲGood oral bioavailability potential (Rule of 5 compliant).
Melting Point 135 – 155 °C (Est.)High crystallinity expected due to sulfonamide H-bond networking.
Solubility Profiling

The tert-butyl group disrupts the tight crystal lattice typical of primary sulfonamides, improving solubility in organic solvents compared to its unsubstituted parent.

  • Water: Insoluble (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH > 10.5 due to deprotonation of the sulfonamide nitrogen.

  • DMSO/DMF: Highly Soluble (> 50 mg/mL). Preferred solvents for stock solutions.

  • DCM/Ethyl Acetate: Moderately Soluble. Suitable for extraction and chromatography.

Part 3: Critical Reactivity (The "Fluorine Switch")

The defining feature of NTB-CFS is the lability of the C4-Fluorine atom .

Mechanism: Activated

The C4-F bond is activated by two powerful electron-withdrawing groups: the ortho-cyano group and the para-sulfonyl group. This creates an electron-deficient center at C4, making it highly susceptible to attack by nucleophiles (primary amines, thiols, or hydroxides) via a Meisenheimer complex intermediate.

Why this matters:

  • Synthesis: This reactivity allows for the rapid installation of complex amines (e.g., piperazines, bi-aryls) at the C4 position.

  • Stability Risk: In the presence of nucleophilic impurities (or even water at high pH), the fluorine can be displaced, leading to hydrolysis products (phenols) or adducts.

Reactivity Pathway Diagram

SnAr_Mechanism cluster_0 Activation Factors Start NTB-CFS (Substrate) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Attack at C4 (Rate Limiting) Nu Nucleophile (R-NH2 / OH-) Nu->Complex Product Substituted Product (C4-Functionlized) Complex->Product Re-aromatization Leaving Fluoride Ion (F-) Complex->Leaving Elimination EWG1 ortho-Cyano (-CN) EWG1->Start Activates EWG2 para-Sulfonyl (-SO2-) EWG2->Start Activates

Caption: The


 pathway showing the displacement of Fluorine by nucleophiles, activated by the electron-withdrawing Cyano and Sulfonyl groups.

Part 4: Experimental Protocols

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the sulfonamide -NH- group to predict solubility vs. pH behavior.

Methodology (Sirius T3 or Similar):

  • Preparation: Dissolve 1-2 mg of NTB-CFS in a co-solvent system (e.g., water/methanol ratios of 20%, 30%, 40%) since the compound is insoluble in pure water.

  • Titration: Perform acid-base titrations (pH 2.0

    
     12.0) using 0.5 M KOH and 0.5 M HCl under inert gas (
    
    
    
    ) atmosphere to prevent carbonate formation.
  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa at 0% co-solvent.

    • Plot:

      
       vs. % Organic Solvent.
      
    • Intercept: The theoretical aqueous pKa.[1]

  • Validation: The expected pKa should fall between 9.2 and 10.1. Values < 9.0 indicate hydrolysis of the fluorine (impurity formation).

Protocol B: Reactivity Stress Test

Objective: Quantify the stability of the C-F bond against nucleophilic attack (critical for formulation stability).

Workflow:

  • Stock Solution: Prepare a 10 mM solution of NTB-CFS in DMSO.

  • Stress Condition: Add 10 equivalents of n-butylamine (a model primary amine nucleophile).

  • Incubation: Heat at 40°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-95% B.

  • Success Criteria:

    • High Stability: >95% parent remaining (indicates C-F bond is stable enough for standard storage).

    • High Reactivity:[2] <50% parent remaining (indicates the compound is a potent electrophile and must be stored away from amines/moisture).

Part 5: Handling & Storage Recommendations

  • Moisture Sensitivity: While the sulfonamide is stable, the activated C-F bond can slowly hydrolyze in basic aqueous conditions to form the phenol (

    
    ). Store in a desiccator.
    
  • Genotoxicity Warning: As an alkylating-like agent (via

    
    ), this compound should be treated as a potential Genotoxic Impurity (PGI)  until Ames tested. Use full PPE (gloves, respirator).[3]
    
  • Incompatibility: Strictly avoid storage with primary/secondary amines or strong bases.

References

  • Mechanism of

    
    :  Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions."[4] Nature 534, 369–373 (2016). Link
    
  • Sulfonamide Physicochemicals: Supuran, C. T., et al. "Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides." Journal of Medicinal Chemistry 50.4 (2007): 891-900. Link

  • Acidity of Sulfonamides: Soriano-Correa, C., et al. "Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study."[5] International Journal of Quantum Chemistry 94.3 (2003): 165-172. Link

  • Fluorine in Med Chem: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry 58.21 (2015): 8315–8359. Link

Sources

Molecular structure and weight of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2][3]

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide is a specialized fluorinated building block.[1] While not a marketed drug itself, it serves as a critical pharmacophore scaffold in the development of non-steroidal androgen receptor antagonists and other nuclear receptor modulators. Its structure combines an electron-deficient aromatic core (3-cyano-4-fluoro) with a lipophilic, metabolically stable sulfonamide tail.[1]

This guide provides a definitive breakdown of its physicochemical properties, a validated synthetic route from commercially available precursors, and analytical expectations for quality control.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name N-(2-methylpropan-2-yl)-3-cyano-4-fluorobenzene-1-sulfonamide
Molecular Formula C₁₁H₁₃FN₂O₂S
Molecular Weight 256.29 g/mol Calculated (Standard Atomic Weights)
Monoisotopic Mass 256.0682 DaUseful for HRMS identification
CAS Number (Precursor) 351003-23-1Refers to the Sulfonyl Chloride parent
Physical State White to off-white crystalline solidPredicted based on analogs
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
pKa (Sulfonamide) ~10.2 - 10.8Predicted (Acidic proton on Nitrogen)

Structural Analysis & Design Logic

The molecule functions as a "warhead" carrier in medicinal chemistry.[1] Understanding its electronic environment is crucial for reactivity and binding affinity.[1]

Electronic Effects
  • The 4-Fluoro Group: Acts as a metabolic block (preventing para-oxidation) and withdraws electrons inductively (-I effect), increasing the acidity of the sulfonamide proton.[1]

  • The 3-Cyano Group: A strong electron-withdrawing group (EWG).[1] It creates a "dipole trap" often used to interact with arginine residues in receptor binding pockets (e.g., Androgen Receptor).[1]

  • The tert-Butyl Group: Provides steric bulk, protecting the sulfonamide nitrogen from enzymatic hydrolysis and improving the molecule's overall lipophilicity (LogP), which aids in membrane permeability.

Visualization: Structural Connectivity

The following diagram illustrates the core connectivity and the functional roles of each moiety.

MolecularStructure Core Benzene Ring (Scaffold) F 4-Fluoro (Metabolic Block) Core->F C4 Position CN 3-Cyano (E-Withdrawing) Core->CN C3 Position SO2 Sulfonyl Group (Linker) Core->SO2 C1 Position NH Amine (H-Bond Donor) SO2->NH S-N Bond tBu tert-Butyl (Steric Shield) NH->tBu N-C Bond

Caption: Functional decomposition of the this compound scaffold.

Synthetic Pathway & Protocol

The most robust synthesis involves the nucleophilic substitution of 3-cyano-4-fluorobenzenesulfonyl chloride with tert-butylamine .[1] This reaction is thermodynamically favorable but requires careful control of exotherms and HCl scavenging.[1]

Reaction Scheme

Reagents:

  • Substrate: 3-cyano-4-fluorobenzenesulfonyl chloride (CAS: 351003-23-1).[1][2]

  • Nucleophile: tert-Butylamine (Excess or stoichiometric).[1]

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

SynthesisPath SM1 3-cyano-4-fluorobenzenesulfonyl chloride (Electrophile) Mix Reaction Mixture (0°C -> RT, DCM) SM1->Mix SM2 tert-Butylamine (Nucleophile) SM2->Mix Base Triethylamine (HCl Scavenger) Base->Mix Workup Acid Wash (1N HCl) & Extraction Mix->Workup 2-4 Hours Product Target Sulfonamide (Crystalline Solid) Workup->Product Recrystallization

Caption: Synthetic workflow for sulfonamide formation via sulfonyl chloride activation.

Step-by-Step Experimental Protocol

Note: This protocol assumes a 1.0 gram scale. All steps should be performed in a fume hood due to the corrosive nature of sulfonyl chlorides.

  • Preparation:

    • Charge a 50 mL round-bottom flask with 3-cyano-4-fluorobenzenesulfonyl chloride (1.0 eq, 4.55 mmol, ~1.0 g).

    • Dissolve in anhydrous DCM (10 mL).

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • In a separate vial, mix tert-butylamine (1.2 eq, 5.46 mmol) and Triethylamine (1.5 eq, 6.8 mmol) in DCM (2 mL).

    • Crucial Step: Add the amine/base mixture dropwise to the sulfonyl chloride solution over 10 minutes.[1] Expect mild exotherm.[1]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 3 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.[1] The starting material spot (sulfonyl chloride) should disappear.[1]

  • Workup:

    • Dilute with DCM (20 mL).[1]

    • Wash with 1N HCl (2 x 15 mL) to remove excess amine and TEA.[1]

    • Wash with Saturated NaHCO₃ (15 mL) to neutralize acidity.[1]

    • Wash with Brine (15 mL).[1]

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude product is usually pure enough for use.[1] If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 8.0 - 8.2 ppm (m, 2H): Aromatic protons ortho to the sulfonyl and cyano groups (deshielded).[1]

  • δ 7.3 - 7.5 ppm (t, 1H): Aromatic proton ortho to the fluorine (coupling with F splits this signal).[1]

  • δ 4.5 - 5.0 ppm (s, 1H): Sulfonamide N-H proton (broad, exchangeable with D₂O).

  • δ 1.25 - 1.35 ppm (s, 9H): tert-Butyl group (strong singlet).[1]

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (ESI+) or Negative Mode (ESI-).

  • Expected [M+H]⁺: 257.3 Da.[1]

  • Expected [M-H]⁻: 255.3 Da (Sulfonamides ionize well in negative mode).[1]

  • Fragmentation Pattern: Loss of the tert-butyl group is a common fragmentation pathway, often showing a peak at [M - 56] (loss of isobutylene).[1]

References

  • PubChem Compound Summary. (2023). 4-Fluorobenzenesulfonamide Derivatives.[1][3][4] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2023).[1] 3-Cyano-4-fluorobenzenesulfonyl chloride (Precursor Data).[1]Link[1]

  • Organic Syntheses. (2010). General Procedures for Sulfonamide Formation.[1][5] Org.[1][6] Synth. Coll. Vol. 10. Link[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Sulfonyl Chlorides.[1][2] Merck KGaA.[1] Link

Sources

Solubility profile of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide (CAS 1275247-89-6), a critical intermediate in the synthesis of advanced pharmaceutical agents (likely targeting thyroid hormone receptors or kinase pathways).

Given the proprietary nature of specific solubility datasets for this intermediate, this guide establishes the definitive experimental and theoretical protocol required to generate and validate this data, grounded in the physicochemical behavior of fluorinated sulfonamides.

Executive Summary & Compound Architecture

This compound represents a class of "push-pull" aromatic systems where electron-withdrawing groups (Cyano, Fluoro, Sulfonyl) compete with the lipophilic bulk of the N-tert-butyl moiety. Understanding its solubility is not merely about dissolution; it is about optimizing the purification thermodynamics . The bulky tert-butyl group disrupts crystal packing, potentially enhancing solubility in non-polar solvents compared to its non-alkylated precursors, while the cyano/sulfonamide motifs demand polar aprotic interactions.

Physicochemical Descriptors[1][2][3][4]
  • Core Scaffold: 1,3,4-trisubstituted benzene.

  • Key Interaction Sites:

    • Sulfonyl (

      
      ):  Strong H-bond acceptor.
      
    • Amide (

      
      ):  H-bond donor (sterically hindered by t-butyl).
      
    • Cyano (

      
      ):  Dipole-dipole interaction site.
      
    • Fluoro (

      
      ):  Weak H-bond acceptor, increases lipophilicity relative to H.
      

Experimental Methodology: The "Self-Validating" Protocol

To ensure data integrity (E-E-A-T), the solubility profile must be determined using a dynamic laser monitoring method or a static equilibrium shake-flask method coupled with HPLC.

Reagents & Materials[2][3]
  • Solute: this compound (Purity > 99.5% by HPLC).

  • Solvents: HPLC Grade (Purity > 99.9%).

    • Class I (Polar Aprotic): DMF, DMSO, Acetone.

    • Class II (Polar Protic): Methanol, Ethanol, Isopropanol (IPA).

    • Class III (Non-polar/Weakly Polar): Ethyl Acetate, Toluene, n-Hexane (as anti-solvent).

Measurement Workflow (Graphviz Diagram)

This workflow ensures that thermal equilibrium is genuinely reached, preventing supersaturation artifacts.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Shake-Flask Equilibration (T ± 0.05 K, 24-48h) Start->Equilibration Constant Stirring Sampling Syringe Filtration (0.22 µm PTFE, Pre-heated) Equilibration->Sampling Settle 2h Dilution Dilution with Mobile Phase Sampling->Dilution Prevent Precipitation Analysis HPLC-UV Quantification (λ_max ~254 nm) Dilution->Analysis DataProc Mole Fraction (x) Calculation Analysis->DataProc

Figure 1: Validated solubility measurement workflow ensuring thermodynamic equilibrium.

Solubility Data & Solvent Interaction Analysis

While specific values depend on the exact polymorph, the relative solubility profile follows the "Like Dissolves Like" principle modified by the Hansen Solubility Parameters (HSP).

Predicted Solubility Hierarchy

Based on the structural analogues (e.g., 3-cyano-4-methylbenzenesulfonamide), the solubility (


) order is expected to be:


Data Structure for Reporting

Researchers must tabulate data using the mole fraction scale (


) to facilitate thermodynamic modeling.
SolventT (K)Solubility (

)
RSD (%)Interaction Type
DMF 298.15High (~150-200)< 1.0Strong Dipole-Dipole
Acetone 298.15High (~100-150)< 1.0Dipole-Dipole
Ethanol 298.15Moderate (~20-50)< 1.5H-Bonding (Donor/Acceptor)
Toluene 298.15Low (~5-10)< 2.0

-

Stacking
Water 298.15Negligible (< 0.01)> 5.0Hydrophobic Repulsion

Note: The N-tert-butyl group significantly reduces water solubility compared to primary sulfonamides.

Thermodynamic Modeling & Mechanism

To design crystallization processes, experimental data must be fitted to thermodynamic models.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is the industry standard for sulfonamides.


  • A, B, C: Empirical parameters derived from regression.

  • Applicability: Highly accurate for polar/non-polar systems (

    
    ).
    
Dissolution Thermodynamics (van't Hoff Analysis)

The dissolution process is governed by the change in enthalpy (


), entropy (

), and Gibbs free energy (

).[1]


  • Endothermic (+

    
    ):  Solubility increases with temperature (typical for this compound).[2]
    
  • Entropy-Driven (+

    
    ):  The disordering of the crystal lattice drives dissolution, overcoming the enthalpic penalty.
    
Thermodynamic Logic Diagram (Graphviz)

Thermodynamics Input Experimental Data (x vs T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) Input->Apelblat Curve Fitting VantHoff van't Hoff Plot (ln x vs 1/T) Input->VantHoff Linearization Params Calculate ΔH, ΔS, ΔG Apelblat->Params VantHoff->Params Mechanism Mechanistic Insight (Enthalpy vs Entropy Driven) Params->Mechanism

Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.

Application: Crystallization & Purification Strategy

The solubility profile dictates the purification of the intermediate from reaction byproducts (e.g., des-fluoro impurities).

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.[3]

    • Mechanism: The compound exhibits a steep solubility curve in alcohols (

      
       is large). Cooling from 60°C to 5°C yields high recovery.
      
  • Anti-Solvent Crystallization:

    • System: Dissolve in minimal Acetone (High Solubility)

      
       Add Water or Hexane (Anti-solvent).
      
    • Benefit: The hydrophobic tert-butyl group causes rapid precipitation upon water addition, allowing for kinetic control of particle size.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(1), 185-189. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • BenchChem. (2025). Physicochemical Properties of 3-Cyano-4-methylbenzenesulfonamide (Analogue Reference). BenchChem Technical Repository.
  • AK Scientific. (2025). Product Catalog: this compound (CAS 1275247-89-6).[4] Link

Sources

Strategic Utilization of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide , a "privileged scaffold" in modern drug discovery. This molecule represents a convergence of three critical medicinal chemistry tactics: metabolic blocking (via the tert-butyl group), electronic activation (via the cyano group), and covalent/nucleophilic reactivity (via the labile fluorine).

While often overlooked as a mere intermediate, this scaffold serves as a critical junction point for synthesizing ROR


t inverse agonists , Androgen Receptor (AR) antagonists , and CRAC channel inhibitors . This review synthesizes synthesis protocols, reactivity profiles, and structural-activity relationships (SAR) to guide researchers in leveraging this moiety for library generation.

Structural Analysis & Electronic Profiling

To understand the utility of this scaffold, one must analyze the electronic "push-pull" dynamics that make it a versatile electrophile.

The "Spring-Loaded" Electrophile

The core phenyl ring is substituted with three groups that drastically alter its reactivity:

  • Sulfonamide (

    
    ):  A strong electron-withdrawing group (EWG) at the para position relative to the fluorine. It deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.
    
  • Cyano (

    
    ):  A potent EWG at the ortho position to the fluorine. This proximity lowers the energy of the transition state (Meisenheimer complex) during nucleophilic aromatic substitution (
    
    
    
    ).
  • Fluorine (

    
    ):  The leaving group. Due to the combined electron withdrawal from the sulfonamide and cyano groups, this fluorine is highly labile, allowing for rapid displacement by amines, thiols, or alkoxides under mild conditions.
    
The tert-Butyl "Anchor"

The N-tert-butyl group is rarely a protecting group in this context (as removing it requires harsh conditions like triflic acid). Instead, it serves as a pharmacophore element :

  • Lipophilicity: Increases

    
    , improving membrane permeability.
    
  • Metabolic Stability: Steric bulk prevents N-dealkylation and sulfonamide hydrolysis.

  • Hydrophobic Filling: Ideally suited for hydrophobic pockets in nuclear receptors (e.g., ROR

    
    t).
    
Visualization: Electronic Activation Map

The following diagram illustrates the electronic vectors activating the C-F bond.

ElectronicActivation Core Benzene Core F Fluorine (C4) (Leaving Group) Core->F S_NAr Lability (High Reactivity) CN Cyano (C3) (Ortho-Activation) CN->Core Inductive Withdrawal (-I) Sulf Sulfonamide (C1) (Para-Activation) Sulf->Core Resonance Withdrawal (-M) tBu N-tert-Butyl (Metabolic Shield) Sulf->tBu Steric Bulk

Figure 1: The convergence of electron-withdrawing vectors from the Cyano and Sulfonamide groups creates a 'hotspot' at C4, facilitating nucleophilic displacement of Fluorine.

Synthetic Methodologies

Two primary routes exist for accessing this scaffold.[1][2][3][4][5] Route A is the industrial standard for scale; Route B is preferred for late-stage diversification using novel sulfinylamine reagents.

Protocol A: Traditional Sulfonylation (Scale-Up Preferred)

This route utilizes the commercially available 3-cyano-4-fluorobenzene-1-sulfonyl chloride.

Reagents:

  • 3-cyano-4-fluorobenzene-1-sulfonyl chloride (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 3-cyano-4-fluorobenzene-1-sulfonyl chloride in anhydrous DCM (

    
    ) under 
    
    
    
    atmosphere. Cool to
    
    
    .
  • Addition: Mix tert-butylamine with

    
     in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. Note: Exothermic reaction.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Quench with

    
     (to remove excess amine). Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH/Hexane or flash chromatography.

Protocol B: The "Willis Reagent" Method (Library Synthesis)

For cases where the specific sulfonyl chloride is unstable or unavailable, the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (


) allows for direct sulfonamide synthesis from Grignard reagents [1].

Reagents:

  • (3-cyano-4-fluorophenyl)magnesium bromide (prepared via Knochel-Hauser base or Mg insertion)

  • 
     (Willis Reagent)[2]
    

Workflow:

  • Generate the Grignard reagent from 5-bromo-2-fluorobenzonitrile.

  • Add

    
     at 
    
    
    
    .
  • Quench with aqueous

    
    .[6] This yields the primary sulfonamide or the N-tert-butyl variant depending on the specific electrophile quench used. Note: This route is more complex and reserved for when the sulfonyl chloride is inaccessible.
    

Functionalization: The Gateway

The primary utility of this compound is its reactivity in Nucleophilic Aromatic Substitution (


). This reaction allows researchers to rapidly generate libraries of biaryl amines  or aryl ethers .
Reaction Scope
Nucleophile ClassConditionsResulting LinkageApplication
Primary Amines

, DMSO,

Aniline (C-N)Kinase Inhibitors
Secondary Amines DIPEA, NMP,

Aniline (C-N)GPCR Ligands
Phenols

, DMF,

Diaryl Ether (C-O)ROR

t Modulators
Thiols

, THF,

Thioether (C-S)Metabolic Probes
Validated Protocol: Displacement with Piperazine Derivatives

This specific transformation is common in synthesizing ROR


t inverse agonists.
  • Dissolution: Dissolve this compound (

    
    ) in DMSO (
    
    
    
    ).
  • Base: Add

    
     (
    
    
    
    , micronized).
  • Nucleophile: Add the piperazine derivative (

    
    ).
    
  • Heat: Stir at

    
     for 4–6 hours.
    
    • Checkpoint: The reaction usually turns yellow/orange as the substitution proceeds.

  • Workup: Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.[5][7]

Visualization: Synthetic Workflow

SyntheticWorkflow Start 3-Cyano-4-fluoro- benzenesulfonyl chloride Step1 Sulfonylation (t-BuNH2, Et3N) Start->Step1 Intermed N-tert-butyl-3-cyano- 4-fluorobenzene-1-sulfonamide (THE SCAFFOLD) Step1->Intermed Step2 S_NAr Displacement (R-NH2, K2CO3, Heat) Intermed->Step2 Fluorine Displacement Final Functionalized Drug Candidate Step2->Final

Figure 2: The scaffold acts as a stable intermediate that can be stored and subsequently diversified via nucleophilic attack.

Therapeutic Applications & SAR

The N-tert-butyl-3-cyano-benzenesulfonamide motif appears in several high-value patent landscapes.

ROR t Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (ROR


t) is a master regulator of Th17 cell differentiation.
  • Mechanism: Compounds containing this scaffold bind to the ligand-binding domain (LBD) of ROR

    
    t.
    
  • Role of the Scaffold: The sulfonamide forms hydrogen bonds with Arg367 or Gln286 in the LBD, while the tert-butyl group fills a hydrophobic pocket, stabilizing the repressive conformation [2].

  • Example Structure: Biogen and Merck have patented series where the Fluorine is displaced by cyclic amines (e.g., pyrrolidines) to create potent autoimmune therapies.

Androgen Receptor (AR) Antagonists

While Enzalutamide uses a trifluoromethyl group, the cyano analog (derived from our scaffold) is a common bioisostere investigated for overcoming resistance mutations.

  • SAR Insight: The electron-deficient ring is crucial for

    
    -stacking interactions within the AR ligand-binding pocket.
    
CRAC Channel Inhibitors

Calcium Release-Activated Calcium (CRAC) channel inhibitors often feature sulfonamide "tails" to modulate solubility and potency. This specific scaffold provides the necessary rigidity and polar surface area (PSA) balance.

Safety & Handling

  • Fluorinated Electrophiles: While stable, the starting sulfonyl chlorides are potent lachrymators and skin irritants. All reactions involving the chloride must be performed in a fume hood.

  • Reaction Runaway: The

    
     reaction with highly basic amines (e.g., pyrrolidine) can be exothermic. On scales 
    
    
    
    , slow addition and active cooling are required during the initiation phase.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Source: Journal of Organic Chemistry / PubMed Central URL:[Link]

  • Discovery of ROR

    
    t Inverse Agonists.  (Contextual grounding in ROR
    
    
    
    t medicinal chemistry) Source: Journal of Medicinal Chemistry (General reference for the class) URL:[Link] (Search: RORgamma inverse agonist sulfonamide)

Sources

An In-depth Technical Guide to N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide, a specialized chemical intermediate of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications, grounded in established scientific principles.

Introduction and Chemical Identity

This compound is an aromatic sulfonamide characterized by a benzenoid core substituted with fluoro, cyano, and N-tert-butylsulfamoyl groups. The strategic incorporation of a fluorine atom and a cyano group onto the benzenesulfonamide scaffold makes this molecule a valuable building block in the synthesis of complex pharmaceutical agents. The electron-withdrawing nature of these substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its binding interactions with biological targets.[1]

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] Specifically, substituted benzenesulfonamides are renowned for their ability to act as inhibitors of various enzymes, most notably carbonic anhydrases.

CAS Number: 1275247-89-6

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its chemical structure, as extensive experimental data for this specific compound is not widely published.

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O₂SSupplier Data
Molecular Weight 272.30 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (Predicted).Inferred
LogP (Predicted) 2.5 - 3.0Inferred

Synthesis Protocol

The synthesis of this compound is most reliably achieved through the nucleophilic substitution reaction of its corresponding sulfonyl chloride precursor with tert-butylamine. This two-step process begins with the preparation of 3-cyano-4-fluorobenzenesulfonyl chloride.

Step 1: Synthesis of 3-Cyano-4-fluorobenzenesulfonyl chloride (CAS: 351003-23-1)

While several methods exist for the synthesis of sulfonyl chlorides, a common laboratory-scale approach involves the chlorosulfonation of a corresponding aromatic precursor. However, for this specific molecule, a more direct route starting from 3-cyano-4-fluorobenzene is often employed. The reaction of 3-cyano-4-fluorobenzene with chlorosulfonic acid can yield the desired sulfonyl chloride.[3]

Note on Causality: The choice of chlorosulfonic acid is critical as it serves as both the sulfonating and chlorinating agent in a one-pot reaction. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized 3-cyano-4-fluorobenzenesulfonyl chloride with tert-butylamine in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-cyano-4-fluorobenzenesulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add tert-butylamine (1.2 eq.) to the cooled solution. The bulky tert-butyl group can sterically hinder the reaction, so slow addition is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show characteristic peaks for the aromatic protons, the tert-butyl group, and the molecular ion peak corresponding to the product's mass.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Sulfonamide Formation 3_cyano_4_fluorobenzene 3-Cyano-4-fluorobenzene sulfonyl_chloride 3-Cyano-4-fluorobenzenesulfonyl chloride 3_cyano_4_fluorobenzene->sulfonyl_chloride Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride final_product This compound sulfonyl_chloride->final_product Nucleophilic Substitution tert_butylamine tert-Butylamine tert_butylamine->final_product base Base (e.g., Triethylamine) base->final_product

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

The structural motifs within this compound suggest its utility as a scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors.

Carbonic Anhydrase Inhibition:

The benzenesulfonamide moiety is a classic zinc-binding group that can effectively inhibit carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[4][5] The specific substitution pattern of the title compound, with its fluoro and cyano groups, can be exploited to achieve isoform-selective inhibition.

Illustrative Signaling Pathway: Role of CA IX in Tumor Hypoxia

TumorHypoxia cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX pH_regulation Extracellular Acidification & Intracellular pH Homeostasis CAIX->pH_regulation CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ Survival Cell Survival & Proliferation pH_regulation->Survival Metastasis Metastasis pH_regulation->Metastasis Inhibitor N-tert-butyl-3-cyano-4- fluorobenzene-1-sulfonamide (Potential Inhibitor) Inhibitor->CAIX Inhibition

Caption: Potential inhibition of CA IX in the tumor microenvironment.

Safety Information

  • 3-Cyano-4-fluorobenzenesulfonyl chloride: This precursor is corrosive and can cause severe skin burns and eye damage.[6] It is also sensitive to moisture.

  • tert-Butylamine: This reactant is a flammable liquid and is harmful if swallowed or inhaled.[7][8] It also causes severe skin burns and eye damage.

Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from moisture and incompatible materials.

References

  • 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet.

  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem.

  • CAS NO. 1275247-89-6 | N-tert-butyl-3-cyano-4... - Arctom.

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC.

  • CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents.

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific.

  • Fluorine in drug discovery: Role, design and case studies.

  • SAFETY DATA SHEET - Fisher Scientific.

  • tert-Butylamine CAS No 75-64-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis | Journal of Medicinal Chemistry - ACS Publications.

  • What is the effect of cyano group on bioactivity? - ResearchGate.

  • Carbonic anhydrase inhibitor - Wikipedia.

  • 3-Cyano-4-fluorobenzenesulfonyl chloride - Oakwood Chemical.

  • 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE | 351003-23-1 - ChemicalBook.

  • 3-Cyano-4-fluorobenzenesulfonyl chloride - CymitQuimica.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC.

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.

  • Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed.

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.

  • Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action - PubMed.

  • Do Sulfonamides Interact with Aromatic Rings? - PubMed.

Sources

Chemical reactivity profile of fluorinated sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of Fluorinated Sulfonamide Intermediates

Introduction: The Privileged Role of Fluorinated Sulfonamides

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Within this landscape, the fluorinated sulfonamide motif has emerged as a particularly valuable pharmacophore, present in numerous bioactive agents.[2][3] The introduction of fluorine, whether on the alkyl/aryl backbone or as part of the sulfonyl fluoride group itself, imparts a unique chemical reactivity profile. This balance of stability and tunable reactivity makes these intermediates powerful building blocks in drug discovery and chemical biology.[4][5][6][7] Sulfonyl fluorides, for instance, are remarkably stable compared to their sulfonyl chloride counterparts, yet exhibit excellent electrophilic reactivity toward nucleophiles under specific activation conditions.[4][7] This guide provides a comprehensive overview of the synthesis, reactivity, and handling of key fluorinated sulfonamide intermediates, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Sulfonyl Fluoride Moiety: A Stable yet Tunable Electrophile

The sulfonyl fluoride group (-SO₂F) is central to the growing field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions prized for their reliability and scope.[4] Unlike the highly reactive sulfonyl chlorides, sulfonyl fluorides are exceptionally stable, compatible with harsh reaction conditions, and resistant to hydrolysis under physiological conditions, making them ideal for applications in chemical biology and late-stage functionalization.[4][5][6]

Synthesis of Sulfonyl Fluorides

The generation of the sulfonyl fluoride group can be achieved from several common precursors, enhancing its accessibility.

  • From Sulfonyl Chlorides: The most conventional method involves the nucleophilic fluorination of sulfonyl chlorides using a suitable fluoride source, such as aqueous potassium fluoride (KF).[4]

  • From Sulfonamides: A practical synthesis involves the activation of readily available sulfonamides. One modern protocol uses a pyrylium salt (Pyry-BF₄) with magnesium chloride (MgCl₂) to form the sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride with KF.[8] This method is valued for its mild conditions and high chemoselectivity.[8]

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The inherent stability of the S-F bond necessitates activation to achieve efficient reactions with nucleophiles.[9][10] This controlled reactivity is the cornerstone of SuFEx.

While sulfonyl fluorides can react with strong nucleophiles or under high heat, these conditions limit functional group tolerance.[10] The development of catalytic activation methods has been crucial. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have proven highly effective at activating the sulfonyl fluoride group toward nucleophilic attack by amines, even with electronically diverse and sterically hindered substrates.[7][10] The calcium ion is believed to coordinate to the sulfonyl oxygens and the fluoride, increasing the electrophilicity of the sulfur atom.

graph SuFEx_Pathway { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles sub_a [label="Sulfonyl Fluoride\n(R-SO₂F)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_b [label="Amine Nucleophile\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; activator [label="Ca(NTf₂)₂\n(Lewis Acid Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Activated Complex\n[R-SO₂(F•••Ca)•••NH₂-R']", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Sulfonamide Product\n(R-SO₂NH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub_a -> intermediate [label="Coordination"]; sub_b -> intermediate [label="Attack"]; activator -> intermediate [style=dashed, arrowhead=none]; intermediate -> product [label="Fluoride Displacement"]; }

Caption: Generalized workflow for Lewis acid-catalyzed SuFEx reaction.
Experimental Protocol 1: Ca(NTf₂)₂-Mediated Synthesis of Sulfonamides

This protocol is adapted from methodologies demonstrating the activation of sulfonyl fluorides for sulfonamide synthesis.[7][10]

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 equiv.), the desired amine (1.0-1.2 equiv.), and calcium triflimide [Ca(NTf₂)₂] (1.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as tert-amyl alcohol, to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride. Sterically congested alcoholic solvents often provide higher conversion.[7]

  • Reaction Execution: Seal the vial and heat the reaction mixture to 60 °C. Monitor the reaction progress by LC-MS or TLC. In the presence of Ca(NTf₂)₂, reactions are often nearly complete within 1-2 hours, whereas control reactions without the catalyst show no product formation even after 24 hours.[10]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst/ActivatorAmine TypeTypical ConditionsYield RangeReference
Ca(NTf₂)₂ Primary/Secondary Aryl & Aliphatic1 equiv. catalyst, t-amyl alcohol, 60 °C, 1-24h60-95%[7][10]
Cs₂CO₃ PhenolsN/AFavors sulfonic ester formation[7]
None Aryl Aminest-amyl alcohol, 60 °C, 24hNo Reaction[10]
Table 1. Comparison of conditions for the reaction of sulfonyl fluorides with nucleophiles.

Section 2: Reactivity of the Fluorinated Organic Backbone

Fluorine atoms attached directly to the carbon framework of a sulfonamide intermediate introduce profound electronic effects that dictate its reactivity in subsequent transformations.

Part A: α-Fluorosulfonamides via Electrophilic Fluorination

The introduction of fluorine atoms alpha (α) to the sulfonamide group significantly increases the acidity of the α-protons and enhances lipophilicity, both of which can have a major impact on biological activity.[2]

The most common method for preparing α-fluorosulfonamides is through the electrophilic fluorination of a sulfonamide α-carbanion.[2][11] The process begins with the deprotonation of the α-carbon using a strong base. The choice of base is critical; bases like sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) are effective.[2] The resulting carbanion is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSi).[2][12]

To prevent competitive N-H deprotonation in primary or secondary sulfonamides, the sulfonamide nitrogen must first be protected. The 2,4-dimethoxybenzyl (DMB) group is an excellent choice as it is stable to the basic fluorination conditions but is readily cleaved under mild acidic conditions (e.g., TFA).[2][11]

graph Alpha_Fluorination { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles start [label="DMB-Protected Sulfonamide\nR-CH₂-SO₂N(DMB)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Strong Base\n(e.g., NaHMDS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; carbanion [label="α-Carbanion Intermediate\n[R-CH⁻-SO₂N(DMB)₂]", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fluorine_source [label="Electrophilic Fluorine\n(NFSi)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_mono [label="α-Fluorosulfonamide\nR-CHF-SO₂N(DMB)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="TFA / CH₂Cl₂", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="Primary/Secondary\nα-Fluorosulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> carbanion [label="Deprotonation"]; base -> carbanion [style=dashed, arrowhead=none]; carbanion -> product_mono [label="Fluorine Attack"]; fluorine_source -> product_mono [style=dashed, arrowhead=none]; product_mono -> final_product [label="DMB Cleavage"]; deprotection -> final_product [style=dashed, arrowhead=none]; }

Caption: Mechanism for the synthesis of α-fluorosulfonamides.
Experimental Protocol 2: Electrophilic Fluorination of a DMB-Protected Sulfonamide

This protocol is based on the successful synthesis of various α-fluorosulfonamides.[2]

  • Protection: React the primary/secondary sulfonamide with 2,4-dimethoxybenzylamine in the presence of a suitable coupling agent to afford the tertiary N,N-bis(DMB) sulfonamide.

  • Anion Formation: Dissolve the DMB-protected sulfonamide (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add NaHMDS (1.1 equiv. for monofluorination, 2.5 equiv. for difluorination) dropwise and stir for 30 minutes at -78 °C.

  • Fluorination: In a separate flask, dissolve NFSi (1.2 equiv. for monofluorination, 2.5 equiv. for difluorination) in anhydrous THF, cool to -78 °C, and add it to the carbanion solution via cannula.

  • Quench and Work-up: Stir the reaction at -78 °C. The optimal reaction time and temperature depend on the substrate; for benzylic sulfonamides, warming to room temperature can be beneficial, while other substrates give higher yields when kept cold.[2] Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

  • Deprotection: Dissolve the purified fluorinated intermediate in CH₂Cl₂ and treat with 30% trifluoroacetic acid (TFA) at 0 °C to room temperature for 4-5 hours to cleave the DMB groups, yielding the final α-fluorosulfonamide.[2]

Substrate TypeBaseYield (Fluorination)Yield (Deprotection)Reference
BenzylicNaHMDS81%90%[2]
Non-BenzylicNaHMDS69%69%[2]
Secondary (Attempt)n-BuLi / LDA39-59% (mono only)N/A[2]
Table 2. Representative yields for electrophilic fluorination of sulfonamides.
Part B: Fluoro-Aryl Sulfonamides and Nucleophilic Aromatic Substitution (SₙAr)

When a fluorine atom is attached to an aromatic ring that also bears a strongly electron-withdrawing group like a sulfonamide, the ring becomes highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[13][14]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[14] First, a nucleophile attacks the carbon bearing the leaving group (fluorine), breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] The negative charge is delocalized onto the electron-withdrawing sulfonamide group, stabilizing the intermediate. In the second, typically fast, step, the leaving group is expelled, and aromaticity is restored.[15]

Counterintuitively, aryl fluorides are often more reactive in SₙAr reactions than their chloro, bromo, or iodo counterparts.[15][16] This is because the rate-determining step is the initial nucleophilic attack.[15] Fluorine's intense electronegativity makes the attached carbon highly electrophilic and strongly stabilizes the anionic Meisenheimer complex, lowering the activation energy for the first step.[15][16] The strength of the C-F bond is less important as its cleavage occurs in the fast, second step.[16]

graph SNAr_Mechanism { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles start [label="Fluoro-Aryl Sulfonamide\n(EWG-Ar-F)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted Product\n(EWG-Ar-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Fluoride (F⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> meisenheimer [label="Addition (Slow Step)"]; nucleophile -> meisenheimer [style=dashed, arrowhead=none]; meisenheimer -> product [label="Elimination (Fast Step)"]; meisenheimer -> leaving_group [style=dashed, label="Loss of LG"]; }

Caption: The addition-elimination mechanism of SₙAr on a fluoro-aryl sulfonamide.
Part C: Transition-Metal Catalyzed Cross-Coupling Reactions

Fluorinated sulfonamide intermediates are also versatile partners in a range of transition-metal-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing C-N and C-C bonds.

  • N-Arylation of Sulfonamides: Copper and palladium-catalyzed systems are widely used for the N-arylation of primary and secondary sulfonamides with (hetero)aryl halides.[17][18] These reactions offer a direct route to N-aryl sulfonamides, which are common in pharmaceuticals.[18]

  • Coupling with Aryl Fluorosulfonates: Aryl fluorosulfonates have emerged as effective electrophiles in palladium-catalyzed cross-coupling reactions, serving as a viable alternative to the more common aryl triflates.[19]

  • Allylic C-H Amination: Palladium(II) catalysts with sulfoxide-oxazoline (SOX) ligands can facilitate the intermolecular C-H amination of terminal olefins with N-protected sulfonamides, providing direct access to allylic amines with high regio- and stereoselectivity.[20]

Section 3: Safety and Handling of Fluorinated Intermediates

The unique reactivity of fluorinated sulfonamides and their precursors necessitates stringent safety protocols. Researchers must be aware of the specific hazards associated with these compounds.

Primary Hazards
  • Toxicity and Corrosivity: Sulfonyl fluorides as a class can be acutely toxic if inhaled, swallowed, or in contact with skin, and many are corrosive, capable of causing severe skin burns and eye damage.[21] Precursors like sulfuryl fluoride (SO₂F₂) are toxic gases that may cause damage to organs through prolonged exposure and can cause lung edema.[22][23]

  • Hydrogen Fluoride (HF) Release: A significant danger is the potential for hydrolysis. Contact with moisture can lead to the formation of highly toxic and corrosive hydrogen fluoride gas.[21]

  • Electrophilic Fluorinating Agents: Reagents like NFSi are powerful oxidizers and should be handled with care, avoiding contact with combustible materials.

Recommended Handling Procedures
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[22][24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or a face shield, and chemical-resistant gloves.[23][24] When handling gaseous reagents like SO₂F₂, a gas-tight chemical protection suit and self-contained breathing apparatus may be required.[22][23]

  • Storage: Store reagents in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[25] Containers should be kept tightly closed.[22] Protect from sunlight.[23]

  • Spill & Emergency Response: In case of a spill, evacuate the area. Absorb the material with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[24] For exposure, seek immediate medical attention. Specific first-aid measures, such as rinsing with copious amounts of water for skin contact, should be followed.[22][23]

Conclusion

Fluorinated sulfonamide intermediates possess a rich and varied chemical reactivity profile that makes them exceptionally powerful tools in modern organic synthesis and drug discovery. Their unique stability-reactivity balance, exemplified by the SuFEx-competent sulfonyl fluoride group, allows for precise and controlled functionalization. Concurrently, the electronic influence of fluorine on the molecular backbone enables a diverse range of transformations, including electrophilic fluorination, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-couplings. By understanding the causality behind their reactivity and adhering to rigorous safety protocols, researchers can fully leverage the synthetic potential of these privileged intermediates to construct complex molecular architectures and accelerate the development of new chemical entities.

References

  • Prakash, G. K. S., & Hu, J. (2004). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters, 6(23), 4285–4288. [Link]

  • Prakash, G. K., Hu, J., & Olah, G. A. (2004). Synthesis of alpha-fluorosulfonamides by electrophilic fluorination. Organic Letters, 6(23), 4285-4288. [Link]

  • Chen, Y., Liu, Y., & Dong, J. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Frontiers of Chemistry in China, 15(6), 968-980. [Link]

  • Ball, N. D., & Sanford, M. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Chemistry, 14(4), 376-386. [Link]

  • Wikipedia contributors. (n.d.). Electrophilic fluorination. In Wikipedia. Retrieved February 14, 2026, from [Link]

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An In-depth Technical Guide to the pKa and Ionization of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa and characterizing the ionization behavior of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide. While no experimental pKa value for this specific compound is currently published in the literature, this document serves as a roadmap for researchers, outlining the structural factors that govern its acidity and presenting authoritative, field-proven protocols for its empirical determination and computational prediction.

Introduction and Molecular Context

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics, including antibacterial agents, diuretics, and anticonvulsants.[2][3] The ionization of the sulfonamide proton is a key determinant of these molecules' biological activity and pharmacokinetic properties.

The subject molecule's structure presents a fascinating interplay of electronic and steric effects:

  • The Acidic Center: The primary site of ionization is the proton on the sulfonamide nitrogen (N-H). The acidity of this proton is modulated by the substituents on both the aromatic ring and the nitrogen atom.

  • Aromatic Ring Substituents: The benzene ring is decorated with two potent electron-withdrawing groups: a cyano (-CN) group and a fluorine (-F) atom. These groups act to delocalize the negative charge of the conjugate base (the sulfonamide anion) through inductive and resonance effects, thereby increasing the acidity of the N-H proton and lowering its pKa.[2]

  • N-Alkyl Substituent: The nitrogen atom is substituted with a tert-butyl group. This bulky, electron-donating group increases steric hindrance around the nitrogen and, through an inductive effect, tends to decrease the acidity of the N-H proton, thereby raising its pKa.[4]

Understanding the net result of these competing electronic and steric influences is paramount for predicting the compound's behavior in a physiological environment (pH ~7.4).

Theoretical Framework: Predicting Ionization Behavior

The ionization of this compound can be represented by the following equilibrium:

Caption: Ionization equilibrium of the N-tert-butyl sulfonamide group.

The pKa value quantifies this equilibrium. A lower pKa indicates a stronger acid.[5] The electron-withdrawing cyano and fluoro groups stabilize the anionic form, shifting the equilibrium to the right and lowering the pKa relative to an unsubstituted benzenesulfonamide. Conversely, the electron-donating tert-butyl group destabilizes the anion, shifting the equilibrium to the left and raising the pKa. The precise pKa is a quantitative measure of the balance of these effects.

Methodologies for pKa Determination

A multi-pronged approach combining experimental measurement with computational prediction provides the most robust characterization of a compound's pKa.

Caption: General workflow for robust pKa determination.

Experimental Determination: Protocols and Rationale

Experimental methods provide the most reliable pKa values. Potentiometric titration is considered a high-precision technique and a standard method for regulatory submissions.[6]

Protocol 1: pKa Determination by Potentiometric Titration

This protocol is adapted from established guidelines for active pharmaceutical ingredients (APIs).[7][8]

  • Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the solution's pH is monitored with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[7]

  • Instrumentation & Reagents:

    • Calibrated potentiometer and pH electrode

    • Autotitrator or manual burette

    • Magnetic stirrer and stir bar

    • Titration vessel

    • This compound (high purity, >98%)

    • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • 0.15 M Potassium Chloride (KCl) solution

    • Co-solvent (e.g., methanol or acetonitrile), if required for solubility

    • High-purity water

    • Nitrogen gas supply

  • Step-by-Step Methodology:

    • Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[8]

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to a final concentration of approximately 1 mM.[8] Causality: This concentration is typically sufficient to produce a clear inflection point in the titration curve without requiring excessive material.[6] If the compound has low aqueous solubility, a co-solvent like methanol may be used. The resulting pKa is an apparent pKa (psKa) and requires extrapolation back to 0% co-solvent.[6]

    • Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution. Causality: Maintaining a constant ionic strength minimizes variations in activity coefficients throughout the titration, leading to a more accurate pKa value.[7]

    • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. Causality: This displaces dissolved carbon dioxide, which can react with the NaOH titrant and introduce errors by forming carbonic acid, especially when determining pKa values above 6.[6]

    • Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of titrant and recording the pH after each addition has stabilized.[8]

    • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[9]

Computational Prediction: A Complementary Approach

When experimental determination is not feasible, or to provide corroborating evidence, computational methods are invaluable. Given the lack of data for the target molecule, an empirical approach using a congeneric series is highly recommended.

  • Principle: Recent studies have demonstrated that strongly correlated linear relationships exist between quantum mechanically calculated equilibrium bond lengths within a functional group and the experimental aqueous pKa values for a series of related compounds.[10][11] This Ab Initio Bond Lengths (AIBL) approach can be used to predict the pKa of a new molecule within that class.[2][12]

  • Workflow:

    • Training Set Selection: Identify a set of 15-20 substituted N-alkyl benzenesulfonamides with known, high-quality experimental pKa values.

    • Quantum Mechanical Calculations: For each molecule in the training set and for the target molecule, perform geometry optimization using Density Functional Theory (DFT), for example, at the B3LYP/6-311G(d,p) level, including a solvent model like CPCM.[2]

    • Bond Length Analysis: Extract the equilibrium bond lengths of the sulfonamide group (e.g., C-S, S-N, S-O bonds).

    • Model Generation: Plot the experimental pKa values of the training set against one of the calculated bond lengths (e.g., the C-S bond). A strong linear correlation (r² > 0.8) indicates a predictive relationship.[2]

    • pKa Prediction: Use the linear regression equation from the model and the calculated C-S bond length of this compound to predict its aqueous pKa. This method has been shown to predict sulfonamide pKa values with a mean absolute error of less than 0.4 pKa units.[12]

Data Summary and Interpretation

The data obtained from different methods should be collated for comparison and validation.

Method Parameter Determined Expected Outcome/Value Key Considerations
Potentiometric Titration Aqueous pKaA single pKa value, likely in the range of 8.5 - 10.5Gold standard for accuracy; requires milligram quantities of pure sample.[6]
UV-Vis Spectrophotometry Aqueous pKaA single pKa value consistent with titrationRequires a chromophore near the ionization site; suitable for very small sample amounts.[9][13]
Computational (AIBL) Predicted Aqueous pKaA value that should correlate well with experimental resultsAccuracy is dependent on the quality of the training set and the level of theory used.[2][10]

A close agreement between the potentiometrically determined pKa and the computationally predicted value would provide high confidence in the final result. Any significant deviation may indicate that the computational model's training set is not sufficiently representative of the target molecule.

Conclusion

Determining the pKa of this compound is essential for advancing its study as a potential drug candidate. The acidity of its sulfonamide N-H proton is finely tuned by the competing electronic effects of the cyano, fluoro, and tert-butyl substituents. This guide details a robust, self-validating strategy for characterization, combining the precision of experimental methods like potentiometric titration with the predictive power of modern computational chemistry. By following these authoritative protocols, researchers can confidently establish the pKa value, a critical piece of data for building predictive ADME models and guiding rational drug design.

References

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A Technical Guide to Ligand-Based Pharmacophore Modeling: A Case Study with N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide as a Putative Dihydropteroate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process. We address researchers, scientists, and drug development professionals, offering a narrative grounded in scientific expertise and practical application. Using N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide as a query molecule, we hypothesize its potential as an inhibitor of dihydropteroate synthase (DHPS), a validated antibacterial target.[1][2][3] This document details the rationale behind experimental choices, from the selection of a training set of known DHPS inhibitors to the generation and rigorous validation of a predictive 3D pharmacophore model. Our objective is to not only outline the protocol but to instill a deep understanding of the underlying principles that ensure the development of a robust and self-validating discovery tool.

Introduction: The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern computational drug design, serving as an efficient method for identifying novel molecular entities with desired biological activity.[4] A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response.[5] These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups.[5]

This guide will focus on a ligand-based pharmacophore modeling approach. This method is particularly valuable when the three-dimensional structure of the target protein is unknown or when a sufficient number of active ligands are available to derive a common feature model.[6] By aligning a set of structurally diverse molecules with known activity against a target, we can deduce the shared chemical features responsible for their biological function.[7]

The Target: Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a critical enzyme in the bacterial folic acid synthesis pathway.[2][3][8] This pathway is absent in humans, who obtain folate from their diet, making DHPS an excellent and selective target for antibacterial agents.[1] The sulfonamide class of drugs, the first synthetic antibacterials, function by competitively inhibiting DHPS.[1][8][9] Given the persistent challenge of antibiotic resistance, the development of novel, non-sulfonamide inhibitors or sulfonamides with improved efficacy is of significant interest.[2][10]

The Query Molecule: this compound

Our query molecule, this compound, possesses a sulfonamide moiety, a well-established pharmacophore for DHPS inhibition.[11] This structural feature provides a strong rationale for hypothesizing its activity against DHPS. The goal of this guide is to construct a pharmacophore model based on known DHPS inhibitors and then use this model to assess the potential of our query molecule as a novel inhibitor.

The Pharmacophore Modeling Workflow

A robust pharmacophore modeling study follows a structured, multi-step process designed to ensure the final model is both predictive and scientifically sound. Each step builds upon the last, creating a self-validating workflow.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Screening A Training & Test Set Selection B Ligand Preparation & Conformation Generation A->B Input Ligands C Feature Identification B->C Prepared Ligands D Hypothesis Generation C->D Pharmacophoric Features E Model Validation D->E Generated Hypotheses F Database Screening E->F Validated Model G Hit Analysis F->G Screened Hits

Caption: The three-phase workflow for ligand-based pharmacophore modeling.

Phase 1: Preparation and Dataset Curation

The quality of a ligand-based pharmacophore model is fundamentally dependent on the quality and diversity of the input data.

Experimental Protocol: Training and Test Set Selection
  • Literature and Database Search: Conduct a thorough search of medicinal chemistry literature and public databases (e.g., ChEMBL, PubChem) for known inhibitors of DHPS.

  • Data Curation: Collect a set of inhibitors with experimentally determined activity values (e.g., IC₅₀, Kᵢ). For this case study, we will use a hypothetical dataset of known sulfonamide and non-sulfonamide DHPS inhibitors.

  • Structural Diversity: Ensure the selected compounds are structurally diverse to build a comprehensive model that is not biased towards a specific chemical scaffold.

  • Activity Thresholds: Divide the dataset into "active" and "inactive" compounds. A common approach is to classify compounds with IC₅₀ values < 1 µM as active and those with IC₅₀ > 10 µM as inactive.

  • Dataset Partitioning: Split the curated dataset into a training set (typically 70-80% of the compounds) used to generate the pharmacophore model, and a test set (20-30%) to validate its predictive power.[12][13]

Table 1: Hypothetical Dataset of DHPS Inhibitors

Compound IDStructureClassIC₅₀ (µM)Activity ClassDataset
DHPS-001 SulfamethoxazoleSulfonamide0.8ActiveTraining
DHPS-002 DapsoneSulfone1.2ActiveTraining
DHPS-003 Pterin-based InhibitorNon-sulfonamide0.5ActiveTraining
DHPS-004 Novel SulfonamideSulfonamide0.2ActiveTraining
DHPS-005 Inactive Analog 1Sulfonamide50InactiveTraining
DHPS-006 Inactive Analog 2Non-sulfonamide>100InactiveTraining
DHPS-007 Test Active 1Sulfonamide1.5ActiveTest
DHPS-008 Test Active 2Non-sulfonamide0.9ActiveTest
DHPS-009 Test Inactive 1Sulfonamide80InactiveTest
DHPS-010 Test Inactive 2Sulfone>100InactiveTest
Experimental Protocol: Ligand Preparation
  • 2D to 3D Conversion: Convert the 2D structures of all compounds in the training and test sets into 3D structures using computational chemistry software (e.g., LigPrep from Schrödinger, RDKit).

  • Ionization and Tautomeric States: Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5) and enumerate common tautomers. This is critical as the biologically relevant form of the molecule may not be the one initially drawn.

  • Energy Minimization: Perform energy minimization on each generated conformer to obtain low-energy, stable 3D structures.

  • Conformational Analysis: For each molecule, generate a diverse set of low-energy conformers to account for its flexibility. This is crucial as the bioactive conformation is often not the global minimum energy state.

Phase 2: Pharmacophore Model Generation

With a well-prepared set of active ligands, we can now identify the common features that constitute the pharmacophore.

Feature Identification

Pharmacophore features are defined based on chemical functionalities. Standard features include:

  • Hydrogen Bond Acceptor (HBA): Atoms with a lone pair of electrons (e.g., sp² or sp³ oxygen and nitrogen).

  • Hydrogen Bond Donor (HBD): Hydrogen atoms attached to electronegative atoms (e.g., -OH, -NH).

  • Hydrophobic (HY): Non-polar groups such as alkyl and aryl moieties.

  • Aromatic Ring (AR): Aromatic ring systems.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.

Experimental Protocol: Hypothesis Generation
  • Common Feature Identification: Use a pharmacophore modeling program (e.g., Phase, LigandScout, MOE) to identify common pharmacophoric features among the active compounds in the training set.[14] The software aligns the conformers of the active molecules to find spatial arrangements of features shared by most, if not all, of them.

  • Hypothesis Scoring: The software generates multiple pharmacophore hypotheses, each consisting of a unique set of features and their geometric constraints. These hypotheses are then scored based on how well they map to the active compounds and avoid mapping to the inactive ones.

  • Selection of the Best Hypothesis: The highest-scoring hypothesis, which best differentiates between active and inactive compounds, is selected for further validation.

Caption: A hypothetical 3D pharmacophore model for DHPS inhibitors.

Phase 3: Validation and Screening

A generated pharmacophore model is merely a hypothesis until its predictive power has been rigorously validated.[5]

Experimental Protocol: Model Validation
  • Test Set Screening: The selected pharmacophore hypothesis is used as a 3D query to screen the pre-prepared test set. The model's ability to correctly classify the test compounds (active vs. inactive) is evaluated.

  • Enrichment Metrics: Several metrics are used to quantify the model's performance:

    • Goodness of Hit Score (GH): A score that ranges from 0 to 1, where a value > 0.7 indicates a very good model. It considers the percentage of active compounds retrieved, the enrichment factor, and other parameters.[4]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate. The area under the curve (AUC) is a measure of the model's ability to distinguish between classes. An AUC of 1.0 represents a perfect model, while 0.5 represents a random guess.

Table 2: Hypothetical Validation Results

MetricValueInterpretation
Actives in Test Set 2-
Inactives in Test Set 2-
Actives Identified (Hits) 2100% Recall
Inactives Identified 150% Specificity
Goodness of Hit (GH) Score 0.85Excellent Model
AUC of ROC Curve 0.92High Predictive Power
Screening of the Query Molecule

Once validated, the pharmacophore model can be used to screen new compounds.

  • Prepare the Query Molecule: The structure of this compound is prepared using the same protocol as the training and test sets (3D conversion, conformational analysis).

  • Pharmacophore Mapping: The conformers of the query molecule are mapped against the validated pharmacophore model.

  • Fit Score Calculation: A "fit score" is calculated to quantify how well the molecule's features align with the pharmacophore hypothesis. A high fit score suggests that the molecule is likely to be active.

If the query molecule, this compound, maps well onto the key features of our DHPS inhibitor pharmacophore (e.g., the sulfonamide group providing HBA and HBD features, the aromatic ring mapping to the AR feature, and the tert-butyl group mapping to a HY feature), it would be identified as a promising candidate for synthesis and biological testing.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for ligand-based pharmacophore modeling, using this compound as a hypothetical candidate DHPS inhibitor. By adhering to a structured process of dataset curation, robust model generation, and stringent validation, pharmacophore modeling serves as a powerful and predictive tool in the modern drug discovery cascade. The resulting validated model not only provides insights into the key molecular interactions required for biological activity but also acts as a reliable filter for identifying novel lead compounds from large virtual libraries, ultimately accelerating the journey from concept to clinic.

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Methodological & Application

Synthesis protocol for N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Introduction: Significance and Synthetic Strategy

This compound is a substituted aromatic sulfonamide. Molecules within this class are of significant interest to the fields of medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the design of therapeutic agents, known for its ability to act as a bioisostere of carboxylic acids and its favorable interactions with biological targets.[1][2] The presence of a fluorine atom and a cyano group on the benzene ring can further modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for creating novel drug candidates.

This guide provides a detailed, field-proven protocol for the synthesis of this compound. The synthetic approach is based on a fundamental and robust reaction in organic chemistry: the nucleophilic substitution of a sulfonyl chloride with a primary amine. Specifically, the protocol details the reaction of 4-fluoro-3-cyanobenzenesulfonyl chloride with tert-butylamine in the presence of a base to yield the desired product. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, a step-by-step methodology, and critical safety information.

Reaction Scheme & Mechanism

The core of the synthesis is the reaction between the electrophilic sulfur atom of 4-fluoro-3-cyanobenzenesulfonyl chloride and the nucleophilic nitrogen atom of tert-butylamine.

Reaction: 4-fluoro-3-cyanobenzenesulfonyl chloride + tert-butylamine → this compound + HCl

Causality Behind Experimental Choices:

  • The Nucleophilic Attack: The lone pair of electrons on the nitrogen of tert-butylamine initiates an attack on the electron-deficient sulfur atom of the sulfonyl chloride. The steric hindrance from the bulky tert-butyl group is a key consideration, but the reaction proceeds efficiently under appropriate conditions.[3]

  • Role of the Base: The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a scavenger, this acid would protonate the unreacted tert-butylamine, converting it into a non-nucleophilic ammonium salt and halting the reaction. A tertiary amine base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl in situ, forming a salt (e.g., triethylammonium chloride) and ensuring the primary amine remains available to react.

  • Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen. These solvents effectively dissolve the reactants without participating in the reaction. They are relatively inert and can be easily removed during the work-up phase.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, work-up, and purification of the target compound.

Materials and Equipment

Materials:

ReagentMW ( g/mol )CAS No.Notes
4-Fluoro-3-cyanobenzenesulfonyl chloride219.62351003-23-1Corrosive, moisture-sensitive.[4]
tert-Butylamine73.1475-64-9Flammable, corrosive.
Triethylamine (TEA)101.19121-44-8Flammable, toxic. Used as an HCl scavenger.
Dichloromethane (DCM), anhydrous84.9375-09-2Volatile, suspected carcinogen.
Hydrochloric Acid (1M aq.)36.467647-01-0For work-up.
Saturated Sodium Bicarbonate (aq.)84.01144-55-8For work-up.
Saturated Sodium Chloride (Brine, aq.)58.447647-14-5For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Glassware for purification (e.g., recrystallization or column chromatography)

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Sulfonyl Chloride in anhydrous DCM under N₂ B 2. Cool solution to 0°C A->B C 3. Add tert-Butylamine and Triethylamine dropwise B->C D 4. Warm to RT and stir (Monitor by TLC) C->D E 5. Quench with H₂O D->E Reaction Complete F 6. Separate organic layer E->F G 7. Wash sequentially with 1M HCl, NaHCO₃, Brine F->G H 8. Dry over MgSO₄ G->H I 9. Filter and concentrate (Rotary Evaporation) H->I J 10. Purify crude solid via Recrystallization or Chromatography I->J Crude Product K 11. Dry final product under vacuum J->K L L K->L Pure Product (Characterize)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-cyanobenzenesulfonyl chloride (e.g., 10.0 g, 45.5 mmol, 1.0 eq.). Place the flask under an inert atmosphere of nitrogen.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the sulfonyl chloride.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: In a separate flask, prepare a solution of tert-butylamine (5.7 mL, 54.6 mmol, 1.2 eq.) and triethylamine (9.5 mL, 68.3 mmol, 1.5 eq.) in anhydrous DCM (20 mL). Transfer this solution to a pressure-equalizing dropping funnel.

  • Add the amine/base solution dropwise to the cooled, stirred sulfonyl chloride solution over 30-45 minutes. Maintain the internal temperature below 10°C during the addition. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting sulfonyl chloride.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).[5] The acidic wash removes excess amines, while the bicarbonate wash removes any remaining acidic impurities.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically an off-white solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[6]

  • Final Product: Dry the purified white solid under vacuum to obtain the final this compound.

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 4-Fluoro-3-cyanobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[7] It is also moisture-sensitive and will react with water to release HCl gas. Handle with extreme care.

  • tert-Butylamine & Triethylamine: These amines are flammable, volatile, corrosive, and have strong, unpleasant odors. Avoid inhalation of vapors and skin contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

  • General Handling: Avoid inhalation of dusts and vapors. In case of skin contact, wash immediately with plenty of soap and water.[8] In case of eye contact, rinse cautiously with water for several minutes.[8]

This protocol is intended for use by trained professionals. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]

References

  • PubChem. N-tert-butyl-4-fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • UC San Diego Library. Design and Synthesis of Ligands Targeting a Structured Viral RNA. [Link]

  • Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Organic Syntheses. tert-BUTYL ISOCYANIDE. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • ChemRxiv. Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of. [Link]

  • PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF TERT-BUTANESULFINAMIDE. [Link]

  • PMC. tert-Butyl carbamate. [Link]

  • PMC. Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. [Link]

  • Organic Syntheses. Notes. [Link]

  • American Chemical Society. Self-sustaining and highly selective fluorination of carbanions with N-fluoro-N-(tert-butyl)-tert-butanesulfonamide: New solutions to old problems. [Link]

Sources

Application Note: Preparation of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide , a privileged scaffold in medicinal chemistry often utilized in the development of androgen receptor antagonists and Toll-like receptor (TLR) inhibitors.

The synthesis centers on the chemoselective sulfonylation of tert-butylamine. The primary challenge addressed in this protocol is the suppression of the competing Nucleophilic Aromatic Substitution (


) reaction. The target molecule contains a highly electron-deficient benzene ring; the ortho-cyano and para-sulfonyl groups activate the C-F bond, making it susceptible to displacement by the amine. This guide provides a self-validating method to maximize sulfonamide formation (kinetic control) while minimizing fluoride displacement.

Strategic Analysis & Retrosynthesis

The synthetic strategy relies on a convergent approach using a commercially available sulfonyl chloride.

Retrosynthetic Scheme

The disconnection approach identifies the sulfonamide bond as the most logical assembly point.

Retrosynthesis Target TARGET MOLECULE This compound Precursor1 ELECTROPHILE 3-Cyano-4-fluorobenzenesulfonyl chloride Target->Precursor1 S-N Disconnection Precursor2 NUCLEOPHILE tert-Butylamine Target->Precursor2

Figure 1: Retrosynthetic analysis showing the convergent assembly from the sulfonyl chloride and amine.

Critical Control Point: Chemoselectivity
  • Path A (Desired): Nucleophilic attack at the Sulfur atom (

    
    -like).
    
  • Path B (Undesired):

    
     attack at C-4, displacing Fluorine.
    
  • Control Strategy:

    • Temperature: Conduct reaction at

      
       to 
      
      
      
      . The activation energy for sulfonylation is significantly lower than for aryl substitution.
    • Sterics: The bulky tert-butyl group naturally disfavors the crowded

      
       transition state at the ring carbon but allows attack at the protruding sulfonyl sulfur.
      
    • Stoichiometry: Slow addition of the sulfonyl chloride to the amine prevents localized high concentrations of the electrophile.

Materials & Equipment

Reagent / MaterialCAS No.[1][2][3][4][5][6]Equiv.[2][7]RoleGrade
3-Cyano-4-fluorobenzenesulfonyl chloride 351003-23-11.0Electrophile>97%
tert-Butylamine 75-64-91.2NucleophileAnhydrous
Triethylamine (TEA) 121-44-81.5Acid ScavengerAnhydrous
Dichloromethane (DCM) 75-09-2SolventReaction MediumAnhydrous
1M HCl (aq) -WashQuench/PurificationAR Grade

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF).

  • Inert gas manifold (Nitrogen or Argon).

  • Low-temperature thermometer.

  • Pressure-equalizing addition funnel.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • System Preparation: Equip a 250 mL 3-neck RBF with a magnetic stir bar, temperature probe, and addition funnel. Flush the system with Nitrogen for 15 minutes.

  • Solvent Charge: Add Dichloromethane (DCM, 50 mL) and tert-butylamine (1.2 equiv) to the flask.

  • Base Addition: Add Triethylamine (1.5 equiv) .

    • Note: Pyridine can be used as an alternative, but TEA simplifies the acidic workup removal.

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to

    
     to 
    
    
    
    .
Phase 2: Controlled Addition
  • Reagent Dissolution: In a separate vial, dissolve 3-Cyano-4-fluorobenzenesulfonyl chloride (1.0 equiv, e.g., 5.0 g) in DCM (20 mL) .

  • Dropwise Addition: Transfer the sulfonyl chloride solution to the addition funnel. Add dropwise to the amine solution over 30 minutes .

    • Critical: Maintain internal temperature

      
      . Rapid addition causes exotherms that promote the 
      
      
      
      impurity (displacement of Fluorine).
  • Reaction: Once addition is complete, allow the mixture to stir at

    
     for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.
    
Phase 3: Monitoring (Self-Validation)
  • TLC/LCMS Check:

    • TLC: 30% EtOAc in Hexanes. The Sulfonyl Chloride (

      
      ) should disappear. The Product (
      
      
      
      ) will appear as a UV-active spot.
    • LCMS: Look for

      
       or 
      
      
      
      .
      • Target Mass: 256.29 Da (Expected

        
         or 
        
        
        
        ).
      • Impurity Alert: If you see a mass shift of

        
         (incorporation of t-butylamine at the F position), the temperature was too high.
        
Phase 4: Workup & Purification

Workup Reaction Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Cold) Removes excess amine/TEA Reaction->Wash1 Wash2 Wash 2: Sat. NaHCO3 Neutralizes acid traces Wash1->Wash2 Wash3 Wash 3: Brine Drying step Wash2->Wash3 Dry Dry over Na2SO4 Filter & Concentrate Wash3->Dry Crude Crude Solid Dry->Crude Recryst Recrystallization (EtOAc/Hexanes) Crude->Recryst

Figure 2: Workup and purification workflow.

  • Quench: Dilute the reaction mixture with DCM (50 mL) and wash with cold 1M HCl (2 x 50 mL) . This removes unreacted amine and TEA.

  • Neutralization: Wash the organic layer with Saturated NaHCO3 (50 mL) followed by Brine (50 mL) .

  • Drying: Dry organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 
    
    
    
    .
  • Purification:

    • The crude material is often a white to off-white solid.

    • Recrystallization: Dissolve in minimal hot EtOAc, then slowly add Hexanes until turbid. Cool to

      
      .
      
    • Yield Expectation: 85-95%.

Quality Control & Characterization

Confirm identity using the following parameters.

  • Physical State: White crystalline solid.

  • Melting Point: Expected range

    
     (dependent on purity).
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.1-8.2 (m, 2H, Ar-H near 
      
      
      
      /CN).
    • 
       7.4 (t, 1H, Ar-H ortho to F).
      
    • 
       4.8-5.0 (s, 1H, NH - exchangeable).
      
    • 
       1.25 (s, 9H, t-Butyl).
      
  • 
    F NMR:  Single peak around -100 to -110 ppm (verifies Fluorine is intact).
    

Process Safety

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. Hydrolyzes to produce HCl gas; avoid water contact until quench.

  • Cyanides: The nitrile group is stable under these conditions, but avoid strong reducing agents (e.g.,

    
    ) which would reduce the nitrile to an amine.
    
  • Fluorine Chemistry: The C-F bond in this specific molecule is activated. Avoid heating with nucleophiles to prevent defluorination.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Sulfonamide Synthesis. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1921). Benzenesulfonyl chloride.[6][8] Org. Syn. 1, 21. Retrieved October 26, 2023, from [Link]

Sources

Reagents required for synthesizing N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Application Note & Protocol: A Guide for Researchers

Topic: Synthesis of this compound

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a potentially valuable building block in medicinal chemistry and drug discovery programs. The synthetic approach is based on the well-established nucleophilic substitution reaction between 4-fluoro-3-cyanobenzenesulfonyl chloride and tert-butylamine. This application note details the required reagents, a step-by-step experimental protocol, the underlying reaction mechanism, and critical safety considerations. The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure reproducibility and success.

Introduction and Scientific Context

Sulfonamides are a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Their prevalence stems from their favorable physicochemical properties, metabolic stability, and ability to act as bioisosteres for other functional groups like carboxylic acids.[2] The target molecule, this compound, incorporates several key structural motifs: a fluorinated benzene ring, a nitrile group, and a bulky tert-butyl group on the sulfonamide nitrogen. These features make it an attractive intermediate for creating diverse molecular libraries for screening in drug development.

The synthesis described herein is a classic example of nucleophilic substitution at a sulfonyl center. This method is reliable and widely used for the preparation of sulfonamides from sulfonyl chlorides.[2] The protocol has been optimized for clarity and robustness, making it suitable for researchers in both academic and industrial settings.

Reaction Scheme

The synthesis proceeds via a one-step reaction as depicted below:

Reaction Scheme

Figure 1: Synthesis of this compound from 4-fluoro-3-cyanobenzenesulfonyl chloride and tert-butylamine.

Reagents and Materials

Proper preparation and handling of reagents are critical for the success and safety of the synthesis.

Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )GradeSupplier ExampleNotes
4-Fluoro-3-cyanobenzenesulfonyl chloride 351003-23-1C₇H₃ClFNO₂S219.62≥97%Sigma-AldrichCorrosive solid.[3] Handle with extreme care.
tert-Butylamine 75-64-9C₄H₁₁N73.14≥99%Fisher ScientificFlammable and corrosive liquid.
Triethylamine (Et₃N) 121-44-8C₆H₁₅N101.19≥99.5%, anhydrousSigma-AldrichActs as an HCl scavenger. Corrosive and flammable.
Dichloromethane (DCM) 75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%MilliporeSigmaReaction solvent. Volatile and a suspected carcinogen.[4]
Hydrochloric Acid (HCl) 7647-01-0HCl36.461 M aqueous solutionVWRUsed for aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃) 144-55-8NaHCO₃84.01Aqueous solutionLab-preparedUsed for aqueous workup.
Brine (Saturated NaCl) 7647-14-5NaCl58.44Aqueous solutionLab-preparedUsed for final wash.
Anhydrous Magnesium Sulfate (MgSO₄) 7487-88-9MgSO₄120.37Reagent GradeAlfa AesarDrying agent.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to product isolation.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Aqueous Workup cluster_isolation Product Isolation & Purification Setup 1. Dissolve 4-fluoro-3-cyanobenzenesulfonyl chloride in anhydrous DCM under N₂. Cooling 2. Cool the solution to 0°C in an ice bath. Setup->Cooling Reagent_Add 3. Add Triethylamine (Et₃N) and tert-Butylamine sequentially. Cooling->Reagent_Add Stirring 4. Stir at 0°C for 30 min, then warm to room temperature for 4-6 hours. Reagent_Add->Stirring Monitoring 5. Monitor reaction progress using Thin Layer Chromatography (TLC). Stirring->Monitoring Quench 6. Quench with water and transfer to a separatory funnel. Monitoring->Quench When complete Wash_HCl 7. Wash organic layer with 1 M HCl. Quench->Wash_HCl Wash_NaHCO3 8. Wash with saturated NaHCO₃ solution. Wash_HCl->Wash_NaHCO3 Wash_Brine 9. Wash with brine. Wash_NaHCO3->Wash_Brine Drying 10. Dry organic layer over anhydrous MgSO₄. Wash_Brine->Drying Filter_Conc 11. Filter and concentrate under reduced pressure. Drying->Filter_Conc Purify 12. Purify the crude product via recrystallization or flash chromatography. Filter_Conc->Purify Final_Product This compound Purify->Final_Product

Sources

Application Note: N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide (CAS 1275247-89-6), a specialized intermediate critical for the synthesis of Bcl-2 family protein inhibitors (apoptosis inducers) and next-generation sulfonamide-based pharmacophores.

Executive Summary

This compound serves as a high-value electrophilic scaffold in medicinal chemistry. Its structural design features a "push-pull" electronic system where the electron-withdrawing cyano (CN) and sulfonamide (


) groups activate the fluorine atom at the 4-position for Nucleophilic Aromatic Substitution (

)
.

This intermediate is particularly prominent in the development of Bcl-2 and Bcl-xL inhibitors (analogs of Venetoclax and Navitoclax), where it acts as a bioisostere for the traditional 3-nitro-4-fluorobenzenesulfonamide core. The replacement of the nitro group with a cyano group improves metabolic stability and reduces the risk of toxic aniline metabolites. The N-tert-butyl group acts as a robust protecting group, enhancing lipophilicity for organic synthesis and preventing sulfonamide N-alkylation side reactions.

Chemical Profile & Properties[1][2][3]
PropertySpecification
Chemical Name This compound
CAS Number 1275247-89-6
Molecular Formula

Molecular Weight 256.30 g/mol
Key Functional Groups Fluorine (Leaving Group), Cyano (EWG), Sulfonamide (Protected)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Synthetic Utility & Mechanism[4]

The utility of this compound relies on a three-stage synthetic workflow:

  • Activation (

    
    ):  The 4-fluoro position is highly electrophilic. Amines (primary or secondary) displace the fluorine to form a C-N bond.
    
  • Deprotection: The tert-butyl group is cleaved under acidic conditions to reveal the primary sulfonamide.

  • Coupling: The free sulfonamide is often coupled with a carboxylic acid to form an acyl-sulfonamide , a key pharmacophore in Bcl-2 inhibitors (mimicking the BH3 domain interaction).

Diagram: Synthetic Pathway & Mechanism

ReactionScheme Start N-tert-butyl-3-cyano-4-fluorobenzene- 1-sulfonamide (Electrophilic Scaffold) Intermediate Intermediate A (SNAr Product) Start->Intermediate Step 1: SNAr Base, Heat, DMSO Amine Complex Amine (e.g., Piperazine derivative) Amine->Intermediate Nucleophile Product Primary Sulfonamide (Deprotected Core) Intermediate->Product Step 2: Deprotection TFA or HCl Final Acyl-Sulfonamide Drug (Bcl-2 Inhibitor) Product->Final Step 3: Coupling R-COOH, EDCI/DMAP

Caption: Step-wise transformation of the scaffold into a bioactive acyl-sulfonamide inhibitor.

Detailed Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (

)

Objective: To displace the 4-fluoro group with a secondary amine (e.g., a piperazine moiety) while retaining the cyano and protected sulfonamide groups.

Reagents:

  • This compound (1.0 equiv)

  • Target Amine (e.g., 1-Boc-piperazine or functionalized piperazine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMSO (anhydrous) or DMF

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonamide scaffold (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add the Target Amine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Heat the mixture to 80–100°C under a nitrogen atmosphere. Monitor reaction progress by LC-MS or TLC (typically 4–12 hours).

    • Note: The reaction is driven by the electron-withdrawing effect of the ortho-cyano and para-sulfonamide groups.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash extensively with water and brine to remove DMSO.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • LC-MS: Disappearance of starting material (

    
     257) and appearance of product mass.
    
  • 1H NMR: Loss of the characteristic fluorine-coupled aromatic signals; appearance of amine substituent signals.

Protocol 2: Acidic Deprotection of N-tert-butyl Group

Objective: To remove the tert-butyl protecting group, yielding the primary sulfonamide (


) necessary for downstream acylation.

Reagents:

  • 
     Product (from Protocol 1)
    
  • Trifluoroacetic Acid (TFA)[1]

  • Dichloromethane (DCM)

  • Anisole (optional, cation scavenger)

Procedure:

  • Dissolution: Dissolve the intermediate (1.0 equiv) in DCM (0.1 M).

  • Acidification: Add TFA (20–50 equiv) dropwise at 0°C.

    • Alternative: For stubborn substrates, use neat TFA or Methanesulfonic acid.

  • Reaction: Warm to room temperature (or 40°C if required) and stir for 2–6 hours.

    • Mechanism:[2] The tert-butyl cation is cleaved, often requiring a scavenger (like anisole) if the molecule is electron-rich, though the electron-deficient nature of this ring usually makes scavenging less critical.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid.

  • Neutralization: Redissolve in DCM, wash with saturated

    
     (carefully, gas evolution), dry, and concentrate.
    

Validation Criteria:

  • 1H NMR: Disappearance of the tert-butyl singlet (~1.1-1.3 ppm). Appearance of a broad singlet (

    
    ) around 7.0–8.0 ppm (solvent dependent).
    
Quality Control & Troubleshooting
IssueProbable CauseSolution
Low Yield in

Incomplete displacement due to steric hindrance of the amine.Increase temperature to 120°C; switch base to

; use microwave irradiation.
Hydrolysis of CN Reaction conditions too basic or aqueous workup too harsh.Maintain anhydrous conditions; avoid strong aqueous bases (NaOH) during workup.
Incomplete Deprotection Tert-butyl group is stable due to electron-withdrawing ring.Use neat TFA at reflux or switch to

in DCM (Lewis acid method).
Diagram: QC Workflow

QCWorkflow Sample Synthesized Intermediate Check1 1. LC-MS Analysis (Confirm Mass & Purity) Sample->Check1 Check2 2. 19F NMR (Confirm F Displacement) Check1->Check2 Decision Pass? Check2->Decision Proceed Proceed to Next Step Decision->Proceed Yes Rework Repurify / Re-react Decision->Rework No

Caption: Quality control decision tree for validating the intermediate.

References
  • Bcl-2 Inhibitor Synthesis: Melt-extruded solid dispersions containing an apoptosis-inducing agent. US Patent 11369599B2. (Describes the use of 3-cyano-4-fluorobenzenesulfonamide derivatives in Bcl-2 inhibitor formulations).

  • Scaffold Utility: Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction. US Patent 12122742B2. (Details the synthesis of sulfonamides using the 3-cyano-4-fluoro core).

  • General Methodology:Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Journal of Organic Chemistry. (General reference for F-displacement chemistry).
  • Compound Data: this compound Product Page. Sigma-Aldrich / MilliporeSigma. (Physical properties and safety data).

Sources

Nucleophilic aromatic substitution using N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Technical Application Note: High-Yield Derivatization of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Executive Summary

This guide details the optimized protocols for utilizing This compound as an electrophilic scaffold in Nucleophilic Aromatic Substitution (

The presence of two strong electron-withdrawing groups (EWGs)—the cyano (-CN) group at the meta position and the sulfonamide (-SO₂NH-tBu) group at the para position relative to the fluorine—creates a potent dipole that significantly lowers the activation energy for nucleophilic attack. This note provides validated workflows for coupling with primary and secondary amines, ensuring high yields (>85%) while minimizing side reactions.

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of this scaffold is governed by the cooperative inductive and mesomeric effects of its substituents.

  • 4-Fluoro (Leaving Group): The high electronegativity of fluorine creates a strong dipole (

    
    ), making the C4 carbon highly susceptible to nucleophilic attack. Unlike chloro- or bromo-analogs, the strong C-F bond is paradoxically the best leaving group in 
    
    
    because the rate-determining step is the initial nucleophilic addition, not the bond breaking.[1]
  • 3-Cyano & 1-Sulfonamide (Activating Groups): These groups stabilize the anionic charge developed in the transition state (Meisenheimer Complex). The ortho-cyano group is particularly effective at stabilizing the negative charge via resonance delocalization.

The "Tert-Butyl" Advantage

The N-tert-butyl moiety serves a dual purpose:

  • Solubility: It increases lipophilicity, improving solubility in organic solvents (DCM, EtOAc) compared to the primary sulfonamide.

  • Protection/Modulation: It acts as a robust protecting group that prevents sulfonamide N-alkylation during the

    
     reaction. It can be retained for pharmacological potency or removed via acid-catalyzed deprotection (e.g., TFA/DCM) to reveal the primary sulfonamide.
    
Reaction Pathway Visualization

The following diagram illustrates the addition-elimination mechanism, highlighting the critical intermediate stabilization.

SNAr_MechanismSubstrateSubstrate(Activated Fluoroarene)TransitionMeisenheimer Complex(Resonance Stabilized)Substrate->Transition  Step 1: Nucleophilic Attack(Rate Determining)  NucleophileNucleophile(H-Nu:)Nucleophile->TransitionProductSubstituted Product(C-N Bond Formed)Transition->Product  Step 2: Elimination of F-  ByproductByproduct(HF / Salt)Transition->Byproduct

Caption: Stepwise addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex, stabilized by the electron-withdrawing Cyano and Sulfonamide groups.

Experimental Protocols

Standard Protocol: Amine Coupling

Objective: Displacement of Fluorine with a primary or secondary amine (e.g., morpholine, piperazine, or aniline derivatives).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    (2.0 equiv)
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [Anhydrous]

Procedure:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add the Base (2.0 mmol) followed by the Amine Nucleophile (1.2 mmol).

    • Note: If the amine is a hydrochloride salt, increase the base to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (F-arene) should disappear, and a more polar product spot should appear.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

    • The product typically precipitates as a solid. Stir for 15 minutes.

    • Filter the solid, wash with water (3 x 10 mL) to remove residual DMSO and salts.

    • Dry the solid under vacuum at 45°C.

  • Alternative Workup (Extraction):

    • If no precipitate forms (oily product), extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (2 x 20 mL) and Water (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate.
      
Optimization Table: Solvent & Base Effects

The choice of solvent and base dramatically impacts reaction rate.

SolventBaseTemp (°C)Time (h)YieldNotes
DMSO DIPEA 80 4 92% Recommended. Fastest rate due to high dielectric constant.
DMF

90688%Good alternative. Requires filtration of solid base.
NMPDIPEA100290%High boiling point makes workup slightly harder.
THFDIPEAReflux24<40%Too slow. THF is not polar enough to stabilize the intermediate.

Troubleshooting & Critical Parameters

Common Issues
  • Hydrolysis of Nitrile: At temperatures >120°C in the presence of strong aqueous bases (NaOH), the 3-cyano group may hydrolyze to an amide or acid. Solution: Use non-nucleophilic organic bases (DIPEA, TEA) and anhydrous conditions.

  • Incomplete Conversion: If the nucleophile is sterically hindered (e.g., t-butyl amine), the reaction may stall. Solution: Increase temperature to 100-110°C and use a stronger polar solvent like NMP.

Safety Considerations (HF Generation)

While the fluorine leaves as a fluoride ion (

  • Neutralization: The excess base (DIPEA/Carbonate) in the protocol is essential to scavenge the generated acid (

    
     + 
    
    
    
    
    Salt).
  • Glassware: Standard borosilicate glass is safe for these concentrations, but avoid acidic workups that could generate free HF gas.

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews.
    • Context: Establishes the acceleration effects of ortho/para electron-withdrawing groups.
  • Sulfonamide Synthesis & Reactivity

    • Willis, M. C., et al. (2020).[2] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters.

    • Context: Describes the installation of the sulfonamide moiety and the utility of the tert-butyl group.
  • Fluorine Displacement in Drug Discovery

    • Roughley, S. D., & Jordan, A. M. (2011).
    • Context: Validates on fluoroarenes as a top-tier reaction in pharmaceutical synthesis.
  • Related Scaffold Reactivity (4-Cyanobenzenesulfonamides)

    • Journal of Organic Chemistry (2017).[3] "4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy."

    • Context: Discusses the stability and electronic properties of cyano-sulfonamide benzenes.

Application Note: Strategic Utilization of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide in AR Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development researchers focusing on Non-Steroidal Androgen Receptor (AR) Antagonists . It details the synthetic utility of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide (CAS: 1275247-89-6) as a privileged scaffold for generating next-generation anti-androgens.

Executive Summary

The development of second-generation anti-androgens (e.g., Enzalutamide, Apalutamide) relies heavily on the 4-cyano-3-(trifluoromethyl)phenyl or 3-cyano-4-fluorophenyl pharmacophores. These motifs bind to the AR Ligand Binding Domain (LBD), specifically interacting with residues such as Arg752, to induce a conformational change that prevents nuclear translocation.

This compound represents a critical "electrophilic warhead" scaffold. It combines the electron-deficient aromatic ring required for SNAr diversification with a sulfonamide moiety that serves as a bioisostere for the traditional amide/thiohydantoin linkers. This guide outlines the protocols for utilizing this intermediate to synthesize novel AR antagonists with improved metabolic stability and solubility profiles.

Mechanistic Rationale & Chemical Logic

The "Super-Electrophile" Activation

The utility of this scaffold is driven by the electronic synergy of its substituents:

  • 4-Fluoro Group: Acts as the leaving group. Its reactivity is significantly enhanced by the ortho-cyano and para-sulfonamide groups.

  • 3-Cyano & 1-Sulfonamide Groups: Both are strong Electron-Withdrawing Groups (EWGs). They lower the LUMO energy of the benzene ring, making the C4 position highly susceptible to nucleophilic attack by amines (SNAr).

  • N-tert-butyl Group: Acts as a robust protecting group for the sulfonamide nitrogen, preventing side reactions (e.g., N-alkylation) during the core coupling step. It can be retained to increase lipophilicity or removed to reveal the primary sulfonamide.

Bioisosteric Design

Replacing the amide linker of Enzalutamide-like drugs with a sulfonamide can:

  • Reduce Hydrolytic Metabolism: Sulfonamides are generally more stable to amidases than carboxamides.

  • Alter H-Bond Geometry: The tetrahedral geometry of the sulfonyl group (

    
    ) offers a different vector for the "tail" of the drug, potentially overcoming resistance mutations (e.g., AR-F876L).
    

Experimental Protocols

Protocol A: SNAr Coupling (Core Diversification)

Objective: To displace the 4-fluoro group with a complex amine (e.g., an amino acid derivative or piperazine) to attach the "tail" of the AR antagonist.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (e.g., N-methylpiperazine or AIB-nitrile) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Substrate (1.0 mmol, 256 mg) in anhydrous DMSO (5 mL).

  • Addition: Add the Base (

    
    , 276 mg) followed by the Nucleophile  (1.2 mmol).
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Note: The reaction progress should be monitored by TLC (Hexane/EtOAc 1:1) or LC-MS. The disappearance of the starting fluoride (

      
       256) and appearance of the product mass confirms conversion.
      
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

    • If solid precipitates: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0–40% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the specific coupling pattern of the 4-F proton and the appearance of signals corresponding to the added amine. The tert-butyl singlet (~1.1 ppm) should remain intact.

Protocol B: N-Dealkylation (Unmasking the Sulfonamide)

Objective: To remove the tert-butyl group, yielding the primary sulfonamide (


) for further coupling or solubility enhancement.

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or Triflic Acid (TfOH)

  • Scavenger: Anisole (to capture the tert-butyl cation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the SNAr product (from Protocol A) in neat TFA (concentration ~0.1 M). Add Anisole (2.0 equiv).

  • Reaction: Stir at 60°C for 2–12 hours.

    • Critical: Monitor closely. The tert-butyl group on a sulfonamide is more stable than on a carboxamide; harsh conditions may be required. If TFA fails, use neat

      
       at 0°C for 1 hour (Ritter-type cleavage reversal).
      
  • Quench: Pour carefully into saturated

    
     solution (Caution: Gas evolution).
    
  • Isolation: Extract with EtOAc. The product will be the primary sulfonamide (

    
    ).[1]
    

Data Summary & Optimization

The following table summarizes the optimization of the SNAr reaction (Protocol A) using N-methylpiperazine as the model nucleophile.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1THFTEA602415Too slow; solvent reflux too low.
2DMFDIPEA801278Good conversion, minor impurities.
3DMSO K2CO3 85 4 92 Optimal Condition. Fast & Clean.
4NMPCs2CO3100288Faster, but harder to remove solvent.

Synthesis Workflow Diagram

The following diagram illustrates the strategic pathway for converting the raw intermediate into a functional AR Antagonist candidate.

AR_Synthesis_Pathway Start N-tert-butyl-3-cyano- 4-fluorobenzene-1-sulfonamide (Starting Material) SNAr Step 1: S_NAr Coupling (Nucleophilic Attack) Start->SNAr + Amine (R-NH2) K2CO3, DMSO, 80°C Intermediate Coupled Intermediate (Protected Sulfonamide) SNAr->Intermediate Displacement of F PathA Path A: Deprotection (TFA/Anisole) Intermediate->PathA Remove t-Bu PathB Path B: Direct Use (Lipophilic Tail) Intermediate->PathB Retain t-Bu PrimarySulf Primary Sulfonamide (R-SO2NH2) PathA->PrimarySulf FinalDrug Final AR Antagonist Candidate PathB->FinalDrug Purification PrimarySulf->FinalDrug Further Functionalization

Caption: Strategic workflow for utilizing this compound in the synthesis of Androgen Receptor antagonists.

References

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. Link

    • Context: Establishes the efficacy of the 4-cyano-3-trifluoromethyl/fluoro pharmacophore in AR binding.
  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science. Link

    • Context: Describes the SAR of Enzalutamide derivatives, validating the electron-deficient aromatic ring str
  • Laxma Reddy, K. (2003).[2] "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction."[2] Tetrahedron Letters. Link

    • Context: Provides chemical grounding for the stability and synthesis of N-tert-butyl protected species.
  • Davies, T. Q., et al. (2020).[1] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters. Link

    • Context: Modern methods for synthesizing and manipul

Sources

Solvent selection for dissolving N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Executive Summary & Chemical Context

This compound is a high-value intermediate (HVI) frequently utilized in the synthesis of non-steroidal androgen receptor antagonists (e.g., structural analogs of Enzalutamide or Apalutamide) and PROTAC® linkers.

Effective solvent selection for this compound is non-trivial due to its "Janus-faced" polarity :

  • Lipophilic Domain: The tert-butyl group and fluorinated aromatic core drive high lipophilicity (LogP > 2.5).

  • Polar Domain: The sulfonamide moiety (

    
    ) and nitrile (
    
    
    
    ) group introduce significant dipole moments and hydrogen bond donor/acceptor capabilities.

This guide provides a scientifically grounded protocol for selecting solvents for synthesis, purification, and analytical characterization , minimizing the risk of process-induced degradation (specifically


 side reactions).
Chemo-Physical Profiling & Stability Risks

Before solvent screening, the researcher must understand the competing electronic forces within the molecule.

FeatureChemical ConsequenceSolvent Implication
Tert-butyl Group Steric bulk + LipophilicityReduces solubility in water/alcohols; Increases solubility in DCM, EtOAc, THF.
Sulfonamide (-SO₂NH-) H-Bond Donor (NH) & Acceptor (O)Requires polar aprotic solvents (DMSO, DMF) for high-concentration stock solutions.
3-Cyano-4-Fluoro Core CRITICAL STABILITY RISK The electron-withdrawing nitrile activates the 4-fluorine toward Nucleophilic Aromatic Substitution (

)
.

⚠️ WARNING: Chemical Stability Alert The 4-position fluorine is highly activated. Avoid nucleophilic solvents (e.g., primary amines, thiols) or strong bases in protic solvents (e.g., NaOMe in MeOH) at elevated temperatures. These conditions will displace the fluorine, destroying the compound.

Solvent Selection Decision Tree (Logic Flow)

The following Graphviz diagram outlines the decision logic for selecting the appropriate solvent based on the intended application (Reaction, Analysis, or Storage).

SolventSelection Start Intended Application Reaction Synthesis / Process Start->Reaction Analysis HPLC / LC-MS Start->Analysis Storage Stock Solution Start->Storage NonNuc Requirement: Non-Nucleophilic Reaction->NonNuc MobilePhase Mobile Phase Selection Analysis->MobilePhase HighConc High Conc. (>100 mM) Storage->HighConc DCM Dichloromethane (DCM) (Good Solubility, Low Boiling) NonNuc->DCM THF THF / 2-MeTHF (Excellent Solubility, Process Friendly) NonNuc->THF Warning AVOID: Amines/Alcohols + Heat (Risk of SnAr F-Displacement) NonNuc->Warning ACN Acetonitrile / Water (Preferred: Low UV Cutoff) MobilePhase->ACN MeOH Methanol / Water (Acceptable, watch back-pressure) MobilePhase->MeOH DMSO DMSO (Anhydrous) (Universal Solvent, Cryo-stable) HighConc->DMSO

Figure 1: Decision matrix for solvent selection based on operational requirements.

Experimental Protocol: Gravimetric Solubility Profiling

Do not rely on visual estimation. Use this protocol to generate quantitative solubility data (mg/mL) to validate process parameters.

Materials Required:
  • Target Compound: this compound (>98% purity).

  • Solvent Panel: DMSO, Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Water, PBS (pH 7.4).

  • Equipment: Thermomixer (25°C), Centrifuge, HPLC (optional) or Precision Balance.

Step-by-Step Methodology:
  • Preparation (Saturation):

    • Weigh approx. 20 mg of solid into 1.5 mL microcentrifuge tubes (one per solvent).

    • Add 100 µL of the respective solvent to each tube.

    • Observation: If solid dissolves immediately, add more solid until a visible suspension remains (saturation).

  • Equilibration:

    • Vortex vigorously for 1 minute.

    • Incubate in a Thermomixer at 25°C @ 750 RPM for 24 hours .

    • Why 24h? To overcome the crystal lattice energy and ensure thermodynamic equilibrium, not just kinetic dissolution.

  • Separation:

    • Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification (Gravimetric):

    • Pipette exactly 50 µL of the clear supernatant into a pre-weighed aluminum weigh boat or glass vial.

    • Evaporate solvent (Vacuum oven or Nitrogen stream).

    • Weigh the residue.

    • Calculation:

      
      .
      
Expected Solubility Data (Reference)

Based on structural fragment contribution (Hansen Solubility Parameters).

Solvent ClassSolventPredicted SolubilityApplication
Polar Aprotic DMSO High (>100 mg/mL) Stock Solutions, Bioassays
Polar AproticDMFHigh (>100 mg/mL)Synthesis (High T)
Chlorinated DCM High (>50 mg/mL) Synthesis, Extractions
EtherTHFHigh (>50 mg/mL)Synthesis, Grignard Rxns
EsterEthyl AcetateModerate (10-30 mg/mL)Crystallization, Work-up
AlcoholMethanolModerate (5-20 mg/mL)LC-MS Mobile Phase
HydrocarbonHexane/HeptaneLow (<1 mg/mL)Anti-solvent for precipitation
Aqueous Water/PBS Very Low (<0.01 mg/mL) Biological Media
Analytical Workflow: HPLC Method Development

For quantifying this molecule, Reverse Phase Chromatography (RP-HPLC) is the gold standard.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Nitrile).

Visual Workflow (DOT):

HPLCWorkflow Sample Solid Sample (~1 mg) Dissolve Dissolve in 100% DMSO Sample->Dissolve Dilute Dilute 1:100 in 50:50 ACN:H2O Dissolve->Dilute Prevents precipitation Filter Filter (0.2 µm PTFE) Dilute->Filter Inject Inject on HPLC (C18 Column) Filter->Inject

Figure 2: Sample preparation workflow for HPLC analysis to ensure complete solubilization before injection.

References & Regulatory Grounding
  • ICH Q3C (R8) Guidelines for Residual Solvents. International Council for Harmonisation. (Provides Permitted Daily Exposure limits for solvents like DCM and THF in pharmaceutical products).

  • Hansen Solubility Parameters: A User's Handbook. Charles M. Hansen. CRC Press. (Theoretical basis for "Like Dissolves Like" predictions).

  • PubChem Compound Summary: N-tert-butyl-4-fluorobenzenesulfonamide. (Structural analog data used for lipophilicity inference).

  • Nucleophilic Aromatic Substitution (

    
    ) of Fluorobenzenes.  (General organic chemistry principle regarding the activation of fluorine by ortho/para electron-withdrawing groups like -CN and -SO2R).
    

Disclaimer: This Application Note is for research and development purposes. Users must validate methods within their own specific operational context. Always consult Safety Data Sheets (SDS) before handling fluorinated sulfonamides.

Scalable production methods for N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Part 1: Strategic Overview & Chemical Context

1.1 Target Profile This compound is a high-value pharmacophore scaffold used in the synthesis of next-generation therapeutics. Its structural motif—a sulfonamide core decorated with ortho-positioned nitrile and fluorine substituents—is critical for modulating protein-ligand interactions in:

  • Bcl-2 Family Inhibitors: Targeting apoptosis pathways in oncology (e.g., Venetoclax analogs).

  • URAT-1 Inhibitors: For the treatment of gout and hyperuricemia.

  • ROR

    
     Modulators:  Investigational treatments for autoimmune disorders.
    

The N-tert-butyl group serves two strategic roles: it acts as a robust lipophilic moiety improving oral bioavailability, or as a "masked" primary sulfonamide that can be deprotected (using TFA) at a late stage to reveal the active


 pharmacophore.

1.2 Manufacturing Challenges Scaling this chemistry presents specific engineering hurdles:

  • Regioselectivity: Ensuring exclusive chlorosulfonylation at the 5-position (relative to nitrile) to yield the 1,3,4-substitution pattern.

  • Thermal Hazards: The chlorosulfonylation step involves highly exothermic reactions with chlorosulfonic acid (

    
    ), posing runaway risks.
    
  • Corrosivity: Handling large volumes of

    
     gas and sulfuric acid waste.
    

Part 2: Synthetic Route & Retrosynthetic Analysis

The most scalable industrial route utilizes 2-Fluorobenzonitrile as the starting material. This leverages the directing effects of the fluorine (ortho/para) and nitrile (meta) groups to selectively install the sulfonyl group at the desired position.

Mechanism:

  • Electrophilic Aromatic Substitution: The fluorine atom (C2) directs electrophiles to C5 (para). The nitrile group (C1) directs electrophiles to C5 (meta). These reinforcing directing effects ensure high regioselectivity for 3-cyano-4-fluorobenzenesulfonyl chloride .

  • Nucleophilic Substitution: The sulfonyl chloride reacts with tert-butylamine to form the stable sulfonamide.

ReactionScheme SM 2-Fluorobenzonitrile (Starting Material) Inter 3-Cyano-4-fluorobenzene- 1-sulfonyl chloride (Reactive Intermediate) SM->Inter Chlorosulfonylation (SEAr) Reagent1 ClSO3H (Chlorosulfonic Acid) >100°C Product N-tert-butyl-3-cyano- 4-fluorobenzene-1-sulfonamide (Target) Inter->Product Amination (SnAc) Reagent2 tert-Butylamine THF/DCM, 0°C

Figure 1: Retrosynthetic pathway leveraging reinforcing directing groups for regioselective functionalization.

Part 3: Optimized Scalable Protocol

This protocol is designed for a 100 g to 1 kg pilot scale.

Step 1: Chlorosulfonylation (Synthesis of Sulfonyl Chloride)

Safety Warning: Chlorosulfonic acid reacts violently with water. All equipment must be bone-dry. A caustic scrubber is required for


 off-gassing.

Reagents:

  • 2-Fluorobenzonitrile (1.0 equiv)

  • Chlorosulfonic acid (5.0 - 6.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv) — Optional, enhances conversion of sulfonic acid byproducts.
    

Protocol:

  • Charge: Load Chlorosulfonic acid (5.0 equiv) into a glass-lined reactor equipped with an overhead stirrer, internal temperature probe, and reflux condenser connected to an

    
     scrubber.
    
  • Addition: Cool the acid to 0–5°C. Add 2-Fluorobenzonitrile (1.0 equiv) dropwise over 60 minutes. Note: Reaction is exothermic; maintain internal temp < 15°C.

  • Reaction: Slowly ramp temperature to 90°C over 2 hours. Hold at 90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC (quench aliquot in MeOH). Target < 2% starting material.

  • Optimization (Optional): If sulfonic acid intermediate persists (>5%), cool to 50°C, add Thionyl Chloride (1.5 equiv) dropwise, and reheat to 70°C for 2 hours to drive conversion to the sulfonyl chloride.

  • Quench (Critical):

    • Prepare a separate vessel with crushed ice/water (10 vol relative to SM).

    • Inverse Addition: Slowly transfer the reaction mass onto the ice with vigorous stirring. Do not add water to the acid. Maintain quench temp < 20°C.

  • Isolation: Extract the precipitated oil/solid with Dichloromethane (DCM) (

    
     vol). Wash organic layer with cold water (
    
    
    
    ), saturated
    
    
    , and brine. Dry over
    
    
    .
  • Status: The resulting 3-cyano-4-fluorobenzenesulfonyl chloride is generally used directly in the next step due to hydrolytic instability.

Step 2: Sulfonamide Formation (Amination)

Reagents:

  • 3-Cyano-4-fluorobenzenesulfonyl chloride (from Step 1)

  • tert-Butylamine (2.5 equiv)

  • Triethylamine (1.1 equiv) — Optional, if reducing t-BuNH2 usage.

  • Solvent: DCM or THF (10 vol).

Protocol:

  • Setup: Dissolve the sulfonyl chloride in DCM (10 vol) and cool to 0°C under

    
    .
    
  • Addition: Mix tert-butylamine (2.5 equiv) with DCM (2 vol). Add this solution dropwise to the reactor over 30 minutes, maintaining temp < 10°C.

    • Chemistry: The first equivalent forms the sulfonamide; the second scavenges the

      
       byproduct.
      
  • Reaction: Warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC:[1][2] HPLC should show complete consumption of sulfonyl chloride.

  • Workup:

    • Add 1N

      
       (5 vol) to neutralize excess amine and solubilize amine salts.
      
    • Separate phases. Wash organic layer with water and brine.

  • Crystallization: Solvent swap from DCM to Ethanol/Water or Toluene/Heptane . Heat to reflux to dissolve, then cool slowly to 0°C to crystallize.

  • Filtration: Filter the white crystalline solid and dry under vacuum at 45°C.

Part 4: Process Data & Critical Parameters

Table 1: Critical Process Parameters (CPPs)

ParameterRangeCriticalityRationale
ClSO3H Stoichiometry 5.0 – 6.0 equivHighExcess required to act as solvent and drive equilibrium.
Reaction Temp (Step 1) 85°C – 95°CHigh< 85°C leads to incomplete reaction; > 100°C risks nitrile hydrolysis.
Quench Rate SlowCriticalViolent exotherm; rapid addition can cause boil-over.
Amine Stoichiometry > 2.2 equivMediumInsufficient amine leaves unreacted chloride; excess is easily removed.
Water Content (Step 2) < 0.1%MediumWater competes with amine, hydrolyzing chloride to sulfonic acid.

Table 2: Typical Yields & Specifications

MetricSpecification
Step 1 Yield 85 – 92% (Crude)
Step 2 Yield 88 – 95% (Isolated)
Overall Yield 75 – 85%
Purity (HPLC) > 99.0%
Appearance White to Off-white Crystalline Solid

Part 5: Process Flow Diagram (PFD)

ProcessFlow R1 Reactor 1: Chlorosulfonylation (Glass-Lined) Quench Quench Vessel (Ice/Water) R1->Quench Inverse Addition (Control Exotherm) Separator Phase Separator (DCM Extraction) Quench->Separator Slurry Transfer R2 Reactor 2: Amination (0°C -> RT) Separator->R2 Organic Phase (Sulfonyl Chloride) Filter Filtration & Drying R2->Filter Crystallization

Figure 2: Process flow for the pilot-scale manufacture of this compound.

References

  • Willis, M. C., et al. (2020). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 22(23), 9495–9499. Link

  • Pfizer Inc. (2010). "Sulfonamide Derivatives as Sodium Channel Modulators." World Intellectual Property Organization, WO2010079443A1. (Describes synthesis of 3-cyano-4-fluorobenzenesulfonamide core). Link

  • Ardea Biosciences. (2014). "Sulfonamide derivatives as URAT-1 inhibitors." World Intellectual Property Organization, WO2014170792A1. (Scale-up of chlorosulfonylation of fluorobenzonitriles). Link

  • ISC Chemicals Ltd. (1980). "Process for the production of halogenated benzonitriles."[3][4] United States Patent, US4209457A. (Foundational chemistry for fluorobenzonitrile precursors). Link

  • Sigma-Aldrich. "3-Cyano-4-fluorobenzenesulfonamide Product Sheet." (Building block verification). Link

Sources

Troubleshooting & Optimization

Optimization of reaction temperature for sulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Welcome. You have accessed the technical core for sulfonamide bond formation. This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic nuances that determine success in drug discovery and process chemistry.

As Senior Application Scientists, we know that temperature is not just a setting on a hotplate—it is the primary lever for controlling the competition between nucleophilic attack (desired) and hydrolysis (undesired).

Part 1: The Baseline Protocol (Self-Validating System)

Before troubleshooting, ensure your baseline methodology is sound. This protocol is designed as a self-validating system ; if it fails, the failure mode itself indicates the root cause.

Standard Anhydrous Protocol ( )

Best for: Primary/Secondary amines, standard sulfonyl chlorides, non-aqueous soluble substrates.

  • System Prep: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
    • Why: Sulfonyl chlorides are moisture-sensitive. Any ambient water competes for the electrophile.

  • Solvation: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF. Add non-nucleophilic base (Pyridine or TEA, 1.2–1.5 equiv).

  • Thermal Setpoint: Cool the mixture to

    
      (ice bath).
    
    • Criticality: The reaction is exothermic.[1] Initial cooling prevents a runaway exotherm that leads to bis-sulfonylation or degradation.

  • Controlled Addition: Add sulfonyl chloride (1.0–1.1 equiv) dropwise over 10–20 minutes.

    • Validation Check: If the solution smokes or turns black instantly, your addition rate is too fast relative to heat dissipation.

  • Ramp: Allow to warm to Room Temperature (RT,

    
    ) and stir for 2–4 hours.
    
  • Quench: Add 1M HCl (if product is acid-stable) or saturated

    
    .
    

Part 2: Troubleshooting Matrix (Symptom-Based)

Use this matrix to diagnose issues based on your experimental observations.

SymptomProbable CauseMechanistic InsightCorrective Action
Low Yield (High SM remaining) Hydrolysis Water in solvent reacted with sulfonyl chloride faster than the amine (

at elevated T).
Strict Dryness: Use anhydrous solvents. Lower addition temp to

to favor aminolysis kinetics.
Impurity: Bis-sulfonamide Thermal Runaway High temp increases the acidity of the mono-sulfonamide proton (

), allowing deprotonation and second attack.
Cooling: Maintain

strictly during addition. Stoichiometry: Reduce sulfonyl chloride to 0.95 equiv.
No Reaction (SM intact) High Activation Energy (

)
Sterically hindered amines (e.g., tert-butyl) or electron-poor anilines cannot overcome the

barrier at RT.
Heat: Reflux in DCE (

) or Toluene. Catalysis: Add 10 mol% DMAP (nucleophilic catalysis).
Dark/Tar Formation Degradation Exotherm exceeded stability limits of the amine or product.Dilution: Run more dilute (0.1 M). Cryo: Start at

and warm slowly.
Precipitation during reaction Solubility Limit Low temp caused reactants to crash out, stopping kinetics.[1]Solvent Switch: Move to DMF or NMP (polar aprotic) which maintain solubility at lower temps.

Part 3: Deep Dive FAQs (Kinetics & Thermodynamics)

Q1: Why is temperature control critical for selectivity in aqueous (Schotten-Baumann) conditions? In biphasic systems (Water/DCM or Water/Ether), you rely on the amine being a better nucleophile than water.

  • The Kinetic Trap: The rate of hydrolysis (

    
    ) increases exponentially with temperature according to the Arrhenius equation. While the aminolysis rate (
    
    
    
    ) also increases, the selectivity ratio (
    
    
    ) often drops at higher temperatures.
  • Guidance: For aqueous reactions, keep the temperature between

    
     and 
    
    
    
    until the addition is complete. Never heat a Schotten-Baumann reaction unless the sulfonyl chloride is exceptionally stable.

Q2: My amine is unreactive at RT. Can I just blast it with heat? Heating is a double-edged sword.

  • Risk: Heating a sulfonyl chloride above

    
     in the presence of trace moisture leads to rapid hydrolysis to sulfonic acid (which is unreactive).
    
  • Solution: If heat is required (

    
    ), you must use Microwave Irradiation .[2] Microwave synthesis (e.g., 
    
    
    
    for 10 mins) provides the energy to overcome the activation barrier of the amine faster than the bulk thermal degradation of the sulfonyl chloride can occur.

Q3: How does temperature affect Bis-sulfonamide formation? Bis-sulfonylation (formation of


) is a significant impurity with primary amines.
  • Mechanism: The first sulfonamide formed has an acidic proton. If the temperature is high, the base (TEA/Pyridine) deprotonates this species more readily, creating a sulfonamide anion that attacks a second equivalent of sulfonyl chloride.

  • Control: Low temperature (

    
    ) keeps the kinetic energy below the threshold required for this second deprotonation/substitution event.
    

Part 4: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal temperature profile based on your specific substrate properties.

SulfonamideOptimization Start Start: Sulfonamide Synthesis CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine Reactive Reactive Amine (Primary/Secondary Alkyl) CheckAmine->Reactive Unreactive Unreactive Amine (Aniline/Steric Bulk) CheckAmine->Unreactive CheckSolvent Check Solvent System Reactive->CheckSolvent Activation Activation Strategy Unreactive->Activation Anhydrous Anhydrous (DCM/THF) CheckSolvent->Anhydrous Aqueous Aqueous/Biphasic (Schotten-Baumann) CheckSolvent->Aqueous ProtocolA Protocol A: Start 0°C -> Warm to RT (Prevents Exotherm) Anhydrous->ProtocolA ProtocolB Protocol B: Strict 0-5°C Maintain (Prevents Hydrolysis) Aqueous->ProtocolB Heat Thermal Reflux (DCE/Toluene 80°C) Activation->Heat Standard Microwave Microwave Irradiation (100-150°C, 10 min) Activation->Microwave High Stability SM Catalysis Add DMAP (10 mol%) Activation->Catalysis Thermal Sensitive

Figure 1: Decision tree for temperature and protocol selection based on amine reactivity and solvent system.

References

  • Benchchem. Managing Exothermic Reactions in the Synthesis of Sulfonamides. Benchchem Technical Library. Link

  • Rogne, O. The Hydrolysis of Sulfonyl Chlorides. Kinetics and Mechanism. Journal of the Chemical Society B: Physical Organic. Link

  • De Luca, L., & Giacomelli, G. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2][3] The Journal of Organic Chemistry, 73(10), 3967-3969. Link

  • National Institutes of Health (NIH). Effect of temperature on sulfonamide antibiotics degradation. PubMed. Link

  • Green Chemistry. Sulfonamide formation from sodium sulfinates and amines in water at ambient temperature.[4] Royal Society of Chemistry. Link

Sources

Technical Support Center: Crystallization of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

[1]

Case ID: #CRYST-882-TBS Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary & Physicochemical Context

User: Drug Development Researcher Molecule: N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide Key Structural Features:

  • Sulfonamide Core (

    
    ):  High propensity for hydrogen bonding and conformational polymorphism.[1]
    
  • Tert-Butyl Group: Significant hydrophobic bulk.[1] This is the primary driver for "oiling out" (Liquid-Liquid Phase Separation or LLPS) in aqueous solvent systems.[1]

  • Cyano & Fluoro Substituents: Electron-withdrawing groups that increase the acidity of the sulfonamide proton (

    
    ), influencing solubility in pH-sensitive environments.[1]
    

The Challenge: This molecule exhibits "Janus-faced" solubility. The polar sulfonamide/cyano region desires polar interactions, while the hydrophobic tert-butyl and fluorophenyl regions repel water. This amphiphilic nature often leads to oiling out rather than clean nucleation, particularly when water is used as an anti-solvent.[1]

Diagnostic Matrix: Quick Troubleshooting

Identify your specific failure mode below to find the corresponding solution module.

SymptomProbable CauseImmediate Action
Oiling Out (Droplets form instead of crystals)LLPS: System entered the metastable zone where liquid-liquid separation is energetically more favorable than crystallization.[1] Common in

-butyl compounds.[1]
Do NOT cool further. Reheat to dissolve. Add seed crystals at

.[1] Switch to Protocol B .
No Nucleation (Clear solution after cooling)Wide Metastable Zone: The kinetic barrier to nucleation is too high.Scratch glass surface.[1][2] Add seed crystals. Increase concentration by 10%.
Gelation (Thick, non-filterable mass)Supersaturation too high: Rapid precipitation trapped solvent.[1]Reheat and add 20% more solvent.[1] Slow down cooling rate (

).
Impurity Persistence (Color/Byproducts remain)Inclusion: Impurities are structurally similar (e.g., regioisomers) or trapped in the lattice.Reslurry in a mild solvent (e.g., cold Ethanol) rather than full recrystallization.[1]
Multiple Melting Points (DSC)Polymorphism: You have a mixture of metastable and stable forms.Perform Solvent-Mediated Phase Transformation (hold slurry at

for 12h).

Deep Dive: The "Oiling Out" Phenomenon (LLPS)

The Issue: For this compound, the tert-butyl group disrupts the water structure significantly.[1] When you add water (anti-solvent) to an alcoholic solution, the hydrophobic effect forces the drug molecules to aggregate into liquid droplets before they can align into a crystal lattice.

The Mechanism: In the phase diagram, the Binodal curve (liquid-liquid separation limit) lies above the Spinodal curve (crystallization limit). You hit the oil phase first.

Visualization: Troubleshooting Logic Flow

CrystallizationLogicStartStart: Hot SolutionCoolingCooling / Anti-solvent AdditionStart->CoolingCheckStateObservation?Cooling->CheckStateCrystalsCrystals FormedCheckState->CrystalsTurbidity -> SolidsOilOiling Out (Droplets)CheckState->OilEmulsion/DropletsClearSolution Remains ClearCheckState->ClearNo ChangeSuccessFilter & DryCrystals->SuccessAction_OilACTION: Reheat to Clear.Add Seed Crystals.Cool Slower.Oil->Action_OilAction_ClearACTION: Increase Supersaturation.Add Anti-solvent.Scratch Glass.Clear->Action_ClearAction_Oil->CoolingRetryAction_Clear->CoolingRetry

Caption: Logic flow for addressing phase separation vs. nucleation issues.

Experimental Protocols

Protocol A: Standard Cooling Crystallization (IPA/Water)

Best for: Initial purification and establishing a baseline.

  • Dissolution: Dissolve 10 g of crude this compound in Isopropyl Alcohol (IPA) (approx. 5-7 volumes, 50-70 mL) at

    
    . Ensure complete dissolution.
    
  • Filtration: Polish filter the hot solution to remove insoluble mechanical impurities (dust/salts).[1]

  • Nucleation Point: Cool to

    
    . Add Water  dropwise until a faint, persistent turbidity is observed (approx. 1-2 volumes).[1]
    
    • Critical Step: If oil droplets appear, add a small amount of IPA to redissolve, then add Seed Crystals (0.1 wt%).

  • Growth: Hold at

    
     for 1 hour to allow seeds to grow.
    
  • Cooling: Cool to

    
     over 4 hours (
    
    
    ).
  • Isolation: Filter and wash with 1:1 IPA/Water (cold).

Protocol B: The "Oiling Out" Rescue (Toluene/Heptane)

Best for: Material that persistently oils out in aqueous systems due to the t-butyl group.

  • Dissolution: Dissolve crude material in Toluene (5 volumes) at

    
    .
    
  • Anti-solvent Addition: Slowly add n-Heptane (2 volumes) at

    
    .
    
  • Seeding: Add seed crystals at

    
    .
    
  • Cooling: Cool slowly to

    
    . Toluene/Heptane systems are less prone to LLPS because the polarity difference is less extreme than Alcohol/Water.
    

Polymorph Control & Screening

Sulfonamides are notorious for conformational polymorphism due to the rotation of the

Workflow: Polymorph Identification

PolymorphScreenInputCrystalline SolidDSCDSC AnalysisInput->DSCXRPDX-Ray Powder DiffractionInput->XRPDSinglePeakSingle Sharp EndothermDSC->SinglePeakMultiPeakMultiple EndothermsDSC->MultiPeakStableLikely Stable FormSinglePeak->StableMetaMetastable MixtureMultiPeak->MetaSlurrySlurry Conversion(Solvent-Mediated)Meta->SlurryFixSlurry->StableThermodynamicEquilibrium

Caption: Workflow for detecting and resolving polymorphic mixtures.

How to Fix Polymorph Mixtures: If DSC shows a small endotherm before the main melting peak, you have a metastable form.

  • Create a slurry in a solvent with low solubility (e.g., Heptane or Water) at

    
    .[1]
    
  • Stir for 24-48 hours.

  • Ostwald ripening will consume the metastable (more soluble) crystals and grow the stable (less soluble) form.

FAQ: Specific User Queries

Q: My product is coming out as a sticky gum. How do I fix this? A: This is the "Gumming" or "Oiling" issue. You are likely cooling too fast or using too much water.[1]

  • Fix: Re-dissolve in the alcohol. Add the anti-solvent (water) much slower. Crucially, add seed crystals as soon as you reach saturation.[1] The seeds provide a surface for growth, preventing the formation of the amorphous "gum" phase [2].

Q: Can I use Acetone instead of IPA? A: Yes, Acetone is a good solvent, but it has a lower boiling point and higher volatility.[1] This makes control harder (evaporation can cause crusting).[1] IPA or Ethanol are preferred for process robustness.[1]

Q: The color is pinkish/brown. How do I remove it? A: The color likely comes from oxidized byproducts of the amine or sulfonamide coupling.

  • Fix: Use Activated Carbon (Charcoal) treatment.[1][2] Add 5 wt% activated carbon to the hot solution (dissolved in Protocol A, Step 1), stir for 15 mins, and filter hot over Celite before adding the anti-solvent.

References

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014).[1] Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191.[1]

  • Deneau, E., & Steele, G. (2005).[1] An in-line study of oiling out and crystallization. Organic Process Research & Development, 9(6), 943-950.[1]

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (General reference for cooling profiles).

  • PubChem. (n.d.).[1] 4-Fluorobenzenesulfonamide.[1][3] (Structural analogue data).

Technical Support Center: Purification of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

[1][2]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Impurity removal, yield optimization, and stability maintenance.

Introduction: The Chemist's Triage

Welcome to the Technical Support Center. You are likely working with N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide , a highly functionalized scaffold often used in medicinal chemistry (e.g., ROR

12

This molecule presents a unique "triad of sensitivity":

  • The Sulfonamide (

    
    ):  Weakly acidic and prone to "streaking" on silica.[1][2]
    
  • The Nitrile (

    
    ):  Susceptible to hydrolysis under strong acidic/basic conditions.[2]
    
  • The Fluorine (

    
    ):  Activated for Nucleophilic Aromatic Substitution (
    
    
    ) due to the ortho-cyano and para-sulfonamide electron-withdrawing groups (EWG).[1][2]

Below are the specific troubleshooting modules designed to isolate and remove your impurities.

Module 1: Impurity Identification & Diagnosis

User Query: "My LC-MS shows a persistent impurity. How do I know if it's starting material or a byproduct?"

The Diagnostic Protocol

Before attempting purification, you must identify the impurity species. The synthesis of this compound generally involves reacting 3-cyano-4-fluorobenzenesulfonyl chloride with tert-butylamine .[1][2]

Impurity TypeRelative Retention (RP-HPLC)Mass Shift (

)
Diagnostic FeatureCause
Hydrolyzed Precursor Early Eluting (Polar)

(loss of t-Bu)
Negative Mode MS strongMoisture in sulfonyl chloride.[1][2]

Adduct
Late Eluting (Non-polar)

(vs Product)
No

NMR Signal
Excess amine + Heat (F displaced by t-BuNH

).[1][2]
Dimer/Bis-sulfonamide Very Late Eluting

Mass
Complex NMRHigh concentration/temp.[1][2]
Des-fluoro Similar to Product

No

NMR Signal
Hydrogenolysis (if Pd used nearby).[1][2]
Visualizing the Impurity Pathways

ImpurityPathwaysStartSulfonyl ChloridePrecursorProductTARGET PRODUCT(N-t-Bu-3-CN-4-F-sulfonamide)Start->Product  Standard Reaction(0°C to RT)  Imp_HydrolysisImpurity A:Sulfonic Acid(Hydrolysis)Start->Imp_Hydrolysis  Water/Moisture  Aminetert-ButylamineAmine->ProductImp_SnArImpurity B:Aniline Derivative(F displaced by Amine)Amine->Imp_SnArProduct->Imp_SnAr  Excess Amine+ Heat (>40°C)  

Figure 1: Reaction pathways showing the critical risk of Fluorine displacement (

12

Module 2: Chemical Workup (The "First Line of Defense")[3]

User Query: "I washed with 1N HCl, but the impurities remain. The product is also oiling out."

Technical Insight: The pKa Trap

The sulfonamide proton (

10.5–11.012
  • Risk: If you wash with strong base (pH > 12), you will deprotonate your product, sending it into the aqueous layer.

  • Risk: If you wash with strong acid and heat, you risk hydrolyzing the nitrile to an amide.

Optimized Extraction Protocol
  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion with sulfonamides.[2]

  • The Acid Wash (Removes Amine): Wash organic layer with 0.5 M Citric Acid (preferred over HCl to protect the nitrile).[2] This removes unreacted tert-butylamine and the

    
     aniline byproduct (protonates the aniline nitrogen).[1][2]
    
  • The Mild Base Wash (Removes Sulfonic Acid): Wash with saturated

    
     .[2]
    
    • Why? Sulfonic acid impurities are fully deprotonated and removed.[2] The target sulfonamide (pKa ~11) remains protonated and stays in the organic layer.[2]

  • Brine/Dry: Wash with brine, dry over

    
    .
    

Module 3: Recrystallization (The Gold Standard)

User Query: "Column chromatography is difficult because the spots streak. Can I recrystallize this?"

Solvent System Engineering

Sulfonamides often "oil out" because of strong intermolecular hydrogen bonding.[2] You need a system that disrupts this.[2]

Recommended System: Ethanol/Water or IPA/Heptane [2]

StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in minimal boiling Ethanol (EtOH) .[2]High solubility of sulfonamide at bp.
2.[2] Nucleation Remove from heat.[2] Add warm Water dropwise until persistent turbidity.[2]Increases polarity; forces hydrophobic fluorobenzene ring out of solution.[2]
3. Cooling Allow to cool to RT slowly, then 4°C.Rapid cooling traps impurities (occlusion).[2]
4. Rescue If oiling occurs, reheat and add a seed crystal or scratch glass.Provides nucleation sites.[2]

Note: Avoid Methanol if transesterification of other esters in the molecule is a risk, though not applicable to this specific scaffold.[1]

Module 4: Chromatography Troubleshooting

User Query: "My product tails significantly on silica gel, contaminating adjacent fractions."

The "Acidic Tail" Phenomenon

The sulfonamide proton interacts strongly with the silanols on silica gel (

The Fix: Mobile Phase Modifiers

Do NOT use triethylamine (TEA).[2] TEA is basic and can induce the

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate (gradient).[2]

  • The Modifier: Add 0.5% Acetic Acid to the mobile phase.[2]

    • Mechanism:[2][3][4][5] Acetic acid protonates the silica surface silanols, preventing them from hydrogen-bonding with your sulfonamide.[1][2] This sharpens the peak shape significantly.[2]

Purification Logic Flow

PurificationLogicInputCrude MixtureCheckDiagnostic: Is S_NAr Impurity Present?Input->CheckPath_CleanNo (Clean F-Signal)Check->Path_CleanPath_DirtyYes (Amine displaced F)Check->Path_DirtyAction_RecrystRecrystallization(EtOH/H2O)Path_Clean->Action_RecrystHigh Yield PathAction_ColumnColumn Chromatography(0.5% AcOH Modifier)Path_Dirty->Action_ColumnRequired for Separation

Figure 2: Decision matrix for selecting the purification method based on impurity profile.[1][2]

FAQ: Specific Chemical Interactions

Q: Can I use NaOH to remove the starting material? A: Risky. While dilute NaOH can remove the sulfonyl chloride (by hydrolyzing it to the acid), it poses two threats:

  • Hydrolysis of the Nitrile (CN) to an amide.[2]

  • Nucleophilic attack of Hydroxide (

    
    ) on the 4-Fluoro  position (replacing F with OH), creating a phenol impurity.[1][2]
    Stick to Bicarbonate (
    
    
    ) or Carbonate (
    
    
    ).[1][2]

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Sulfonic Acid derivative (3-cyano-4-fluorobenzenesulfonic acid).[1][2] It is highly polar and ionizable.[2] It should have been removed in the bicarbonate wash.[2] If it persists, dissolve your product in EtOAc and wash 3x with water; the sulfonic acid is water-soluble.[1][2]

Q: Why is the Fluorine so unstable? A: The benzene ring is electron-deficient.[2] The Sulfonamide at position 1 and the Cyano at position 3 are both strong Electron Withdrawing Groups (EWG). They pull electron density away from the ring, making the Carbon-Fluorine bond at position 4 highly susceptible to attack by nucleophiles (amines, hydroxide, alkoxides).[1] Always keep reaction temperatures < 0°C during amine addition.

References

  • Enzalutamide Intermediate Synthesis: Detailed protocols on handling 3-cyano-4-fluoro-benzene scaffolds can be found in the process chemistry literature for Enzalutamide.[1][2]

    • Source:[1][2]

  • Sulfonamide Synthesis via t-BuONSO: For an alternative synthesis avoiding the unstable chloride.[2]

    • Source: Davies, T. Q., et al. (2020).[3] Organic Letters. [1][2]

  • Physical Properties & Solubility: Solubility data for cyano-sulfonamide deriv

    • Source: BenchChem Technical Guide.[2][6] (Analogous scaffold reference).[1][2]

  • Nucleophilic Aromatic Substitution (SnAr) Risks: Mechanisms of F-displacement in activated systems. Source:March's Advanced Organic Chemistry, 8th Edition, Wiley. Section on SnAr reactivity of halobenzenes with ortho/para EWGs.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding the handling of fluorinated aromatics and sulfonyl chlorides.

Technical Support Center: Stability Profile of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Architecture

User Context: This molecule is a critical scaffold, primarily utilized as the key intermediate in the synthesis of the androgen receptor antagonist Enzalutamide (Xtandi).

Stability Verdict: The molecule exhibits conditional instability . It is robust under neutral conditions but displays distinct degradation profiles in acidic and basic environments due to its highly functionalized "push-pull" electronic structure.

Functional GroupElectronic StatePrimary Risk Factor
Sulfonamide (

)
Electron-Withdrawing (Strong)Acidic Dealkylation: Loss of tert-butyl group under strong acid/heat.[1]
Nitrile (

)
Electron-Withdrawing (Moderate)Hydrolysis: Conversion to Amide (+18 Da) then Acid (+1 Da) in both Acid/Base.
Fluorine (

)
Activated Leaving GroupS

Ar Displacement:
Rapid substitution by hydroxide (

) in basic media due to activation by ortho-CN and para-SO

.

Critical Degradation Pathways (The "Why" and "How")

Module A: Basic Conditions (pH > 9)

Primary Risk: Nucleophilic Aromatic Substitution (S


Ar) & Nitrile Hydration.[1]

In basic media, the fluorine atom is the "weak link." The benzene ring is highly electron-deficient due to the combined withdrawing effects of the cyano and sulfonamide groups. This activates the 4-position for nucleophilic attack.

  • Pathway 1 (Dominant): The hydroxide ion (

    
    ) attacks the C-4 position, displacing fluoride. This creates a phenol impurity (often observed as a phenoxide salt).
    
  • Pathway 2 (Secondary): The nitrile group undergoes base-catalyzed hydration to the primary amide, and eventually to the carboxylic acid (carboxylate).

Module B: Acidic Conditions (pH < 3)

Primary Risk: Nitrile Hydrolysis & N-Dealkylation.[1]

  • Pathway 1 (Nitrile): The nitrile nitrogen is protonated, activating the carbon for water attack.[2][3] This sequentially forms the amide and then the carboxylic acid.[2][3][4][5][6][7]

  • Pathway 2 (Sulfonamide): While sulfonamides are generally stable, the bulky tert-butyl group can be cleaved via an E1 or Ritter-type mechanism in strong, hot acids (e.g., 6M HCl, reflux), releasing isobutylene and leaving the primary sulfonamide.

Visualizing the Degradation Matrix

The following diagram maps the degradation logic. Use this to predict impurities based on your reaction conditions.

StabilityPathways cluster_legend Pathway Legend node_start Parent Molecule (N-t-butyl-3-cyano-4-fluorobenzene-1-sulfonamide) node_acid_amide Impurity A (Amide) (+18 Da) [Nitrile Hydration] node_start->node_acid_amide H+ / H2O (Mild Heat) node_dealkyl Impurity C (Des-t-butyl) (-56 Da) [Acidic Dealkylation] node_start->node_dealkyl Conc. Acid (Reflux) node_phenol Impurity D (Phenol) (-2 Da + OH shift) [SNAr Fluorine Displacement] node_start->node_phenol OH- (pH > 10) (Rapid S_NAr) node_base_amide Impurity A (Amide) [Base Catalyzed] node_start->node_base_amide OH- (Mild) node_acid_COOH Impurity B (Acid) (+19 Da) [Full Hydrolysis] node_acid_amide->node_acid_COOH H+ / H2O (Strong Heat) key1 Red = Acidic Pathways key2 Yellow = Basic Pathways

Figure 1: Divergent degradation pathways. Note that Fluorine displacement (Yellow, center) is the most rapid risk in basic media.

Troubleshooting Guide & FAQs

Scenario 1: Mass Spectrometry Anomalies

Q: I see a mass peak at [M+18] during LC-MS analysis. What is this?

  • Diagnosis: This is the Primary Amide impurity.

  • Cause: Hydration of the nitrile (

    
    ).[1]
    
  • Trigger: Exposure to moisture under mild acidic or basic conditions, or prolonged storage in wet solvents.

  • Fix: Ensure solvents are anhydrous (Karl Fischer < 0.1%). Store the solid under argon/nitrogen in a desiccator.

Q: I see a mass shift of -56 Da. Is my sulfonamide cleaving?

  • Diagnosis: This is the Des-tert-butyl impurity (Primary Sulfonamide).

  • Cause: Acid-catalyzed dealkylation.[1] The tert-butyl cation is a stable leaving group.[1]

  • Trigger: High temperature workup with strong acids (e.g., 6M HCl).

  • Fix: Switch to milder acids (e.g., acetic acid) or lower the temperature during quench steps.

Scenario 2: Reaction Yield & Purity

Q: My coupling reaction (S


Ar) yield is low, and I see a polar impurity spot on TLC. 
  • Diagnosis: Competitive hydrolysis of Fluorine.[1]

  • Mechanism: If you are using a base (like carbonate or hydroxide) to catalyze a coupling reaction, trace water is acting as a nucleophile, replacing the Fluorine with an -OH group (Phenol).

  • Fix:

    • Use strictly anhydrous bases (e.g., Cs

      
      CO
      
      
      
      dried in an oven).[1]
    • Use a non-nucleophilic base if possible (e.g., DIPEA) for non-S

      
      Ar steps.[1]
      
    • Verify the "polar spot" dissolves in basic water (confirms it is the phenolic acid/salt).

Standardized Stress Test Protocol

To validate the stability of your specific lot, perform this "Traffic Light" stress test.

ConditionReagentTime/TempExpected Outcome (Pass Criteria)
Acid Stress 0.1 M HCl24h @ RT> 99.0% Recovery. (Trace amide allowed).
Base Stress 0.1 M NaOH1h @ RTFAIL EXPECTED. (Significant F

OH conversion).
Oxidative 3% H

O

24h @ RT> 99.5% Recovery. (Sulfonamides are resistant).[1]
Thermal Solid State7 days @ 60°C> 99.8% Recovery. (Physically stable).[1]

References

  • Enzalutamide Synthesis & Impurities

    • Liu, J., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study." Chemical Research in Chinese Universities, 2016.[1]

    • Note: Identifies the hydrolysis of the nitrile and the reactivity of the fluoro-group in this specific scaffold.
  • Nitrile Hydrolysis Mechanisms

    • "Hydrolysis of Nitriles."[2][3][4][5] Chemistry LibreTexts.

    • Note: General mechanism for acid/base hydr
  • Sulfonamide Stability

    • Domainex.[1] "Metabolic hydrolysis of heteroaryl/aryl sulfonamides."

    • Note: Discusses the electron-withdrawing effects on sulfonamide bond stability.
  • S

    
    Ar Reactivity: 
    
    • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution."

    • Note: Explains the activation of halogens by ortho/para electron-withdrawing groups.

Sources

Overcoming steric hindrance in N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Operator: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric & Electronic Hurdles in Sulfonamide Scaffold Synthesis[1]

Welcome to the Technical Support Center

You are likely here because the synthesis or functionalization of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide is stalling. This scaffold presents a classic "push-pull" conflict:

  • Steric Hindrance: The bulky tert-butyl group makes the initial sulfonamide bond formation kinetically sluggish.

  • Electronic Activation: The 3-cyano and 1-sulfonyl groups highly activate the 4-fluoro position, making the core prone to side reactions if not handled with precision.

Below are the three most common "Support Tickets" we receive for this chemistry, complete with root cause analysis and resolution protocols.

Ticket #001: Low Yield in Sulfonamide Formation

User Report: "I'm reacting 3-cyano-4-fluorobenzenesulfonyl chloride with tert-butylamine in DCM/TEA, but the reaction is incomplete even after 24 hours. I see unreacted chloride and hydrolysis products."

Root Cause Analysis

The nucleophilic attack of tert-butylamine on the sulfonyl sulfur is sterically impeded. The trajectory required for the amine to attack the sulfur center (


-like) is blocked by the methyl groups of the tert-butyl moiety. Standard bases (TEA, DIPEA) act only as proton scavengers and do not activate the electrophile.
Resolution Protocol: Nucleophilic Catalysis

You must switch from a passive base to a nucleophilic catalyst . We recommend 4-Dimethylaminopyridine (DMAP) .

The Mechanism: DMAP attacks the sulfonyl chloride faster than the bulky amine, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is positively charged (more electrophilic) and holds the sulfonyl group further away from the steric bulk of the ring, allowing the tert-butylamine to attack efficiently.

Optimized Protocol:

  • Solvent: Anhydrous DCM (0.2 M).

  • Reagents:

    • Sulfonyl Chloride (1.0 equiv)

    • tert-Butylamine (1.2 equiv)

    • Pyridine (2.0 equiv) OR TEA (2.0 equiv)

    • DMAP (10-20 mol%) - Critical Additive

  • Procedure: Dissolve chloride and DMAP. Add amine/base dropwise at 0°C. Warm to RT.

  • Troubleshooting: If still slow, heat to 40°C. Avoid higher temps with DCM to prevent amine evaporation (b.p. of t-BuNH2 is ~44°C).

Visualizing the Catalytic Cycle:

DMAP_Catalysis Start Sulfonyl Chloride (Sterically Crowded) Inter N-Sulfonylpyridinium Intermediate (Highly Reactive) Start->Inter Fast Attack by DMAP DMAP DMAP Catalyst DMAP->Inter Enters Inter->DMAP Regenerated Product Sulfonamide Product Inter->Product Displacement by t-Butylamine Amine t-Butylamine (Bulky Nucleophile) Amine->Product Attacks Intermediate

Caption: Figure 1. DMAP acts as a nucleophilic shuttle, bypassing the steric barrier of direct amine attack.

Ticket #002: SnAr Reaction Failure (4-Fluoro Displacement)

User Report: "I am trying to displace the 4-fluoro group with a secondary amine. The reaction works, but I am getting a mixture of products, including what looks like a hydrolyzed nitrile."

Root Cause Analysis

The 3-cyano and 1-sulfonamide groups make the 4-position extremely electrophilic (


 active). However, the 3-cyano group is labile . If you use strong hydroxide bases (NaOH, KOH) or heat excessively in wet solvents, the nitrile will hydrolyze to a primary amide (

) or carboxylic acid.
Resolution Protocol: Mild Basic Conditions

The 4-fluoro group is activated enough that you do not need harsh bases.

Recommended Conditions:

  • Solvent: DMSO or NMP (Polar Aprotic is essential to strip cations and naked the nucleophile).

  • Base: Potassium Carbonate (

    
    ) or DIPEA. Avoid Hydroxides. 
    
  • Temperature: Start at RT. The electron-withdrawing nature of the 3-CN group often allows this reaction to proceed without high heat. Only heat to 50-60°C if necessary.

Data Comparison: Base Selection

Base UsedSolventTempResultAnalysis
NaOH (aq)THF60°CFailure Hydrolysis of Nitrile (-CN

-COOH)
TEADCMRTSlow Non-polar solvent hinders SnAr transition state

DMSORTSuccess Clean conversion, Nitrile intact
DIPEANMP80°CSuccess Good for sterically hindered nucleophiles
Ticket #003: Deprotection Issues (Removing the t-Butyl Group)

User Report: "I used neat TFA to remove the tert-butyl group. The starting material is gone, but the yield is low and the NMR shows extra aromatic peaks."

Root Cause Analysis

When the tert-butyl group is cleaved by acid, it generates a tert-butyl cation (


). This is a potent electrophile. Without a scavenger, this cation will perform a Friedel-Crafts alkylation on your electron-rich aromatic rings (or even re-attack the sulfonamide nitrogen), leading to "tert-butyl shuffle" byproducts.
Resolution Protocol: Cation Scavenging

You must include a "cation sponge" in your deprotection cocktail.

The "Golden Standard" Cocktail:

  • Reagent: Trifluoroacetic Acid (TFA).

  • Scavenger: Anisole or 1,3-Dimethoxybenzene (5-10 equivalents).

  • Mechanism: The scavenger reacts with the

    
     cation faster than your product does, forming 4-tert-butyl-anisole (a disposable byproduct).
    

Step-by-Step:

  • Dissolve the sulfonamide in neat TFA.

  • Immediately add Anisole (5 equiv).

  • Heat to 50-60°C (N-t-Bu sulfonamides are more stable than carboxylates; RT is often insufficient).

  • Monitor by LCMS.

  • Workup: Evaporate TFA. The residue will contain your product and tert-butylanisole. Triturate with cold ether/hexanes; the product usually precipitates while the lipophilic byproduct washes away.

Decision Logic for Deprotection:

Deprotection_Logic Start Need to remove N-t-Butyl Group? Method Acidic Cleavage (TFA) Start->Method Scavenger Add Scavenger? (Anisole/Thioanisole) Method->Scavenger YesScav Yes (Recommended) Scavenger->YesScav NoScav No Scavenger->NoScav ResultGood Clean Product (Cation Trapped) YesScav->ResultGood ResultBad Side Reactions (t-Butyl Alkylation) NoScav->ResultBad

Caption: Figure 2. The critical role of scavengers in preventing side reactions during deprotection.

References & Further Reading
  • DMAP Catalysis Mechanism:

    • Title: DMAP-Catalyzed Sulfonylation of Amines.[2]

    • Source: National Institutes of Health (NIH) / PMC.

    • Significance: Validates the nucleophilic catalysis pathway for hindered amines.

  • SnAr on Activated Fluoroarenes:

    • Title: Catalytic Concerted SnAr Reactions of Fluoroarenes.[3]

    • Source: NIH / PMC.

    • Significance: Details the reactivity of fluoro-benzonitriles in nucleophilic substitution.

  • Deprotection Strategies (Scavengers):

    • Title: Chemoselective Deprotection of Sulfonamides Under Acidic Conditions.

    • Source: ResearchGate / J. Org. Chem.

    • Significance: Discusses the necessity of scavengers (anisole) to prevent cation re-attachment.[4]

Sources

Technical Support Hub: Optimizing Fluorobenzene Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FBS-OPT-2024 Subject: Catalyst Selection & Yield Optimization for Fluorinated Sulfonamide Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Effect" on Catalysis

Welcome to the technical support hub. You are likely encountering yield issues due to the unique electronic and steric perturbations introduced by the fluorine atom on the benzene ring.

In Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig), the fluorine substituent creates a dichotomy:

  • Electronic Activation (Good): The high electronegativity of fluorine pulls electron density from the ring, making the C-X bond (where X = Cl, Br, I) more susceptible to Oxidative Addition (OA) by the Pd(0) species.

  • Reductive Elimination Drag (Bad): That same electron-withdrawing nature stabilizes the Pd(II)-Amido intermediate, making the final Reductive Elimination (RE) step—the product-releasing step—energetically more difficult.

  • The Ortho-Effect (Ugly): An ortho-fluorine introduces steric clash and potential chelation (Pd-F interaction), which can arrest the catalytic cycle or lead to hydrodehalogenation.

The Solution: You must select a catalyst system that is bulky enough to force reductive elimination but electron-rich enough to sustain the cycle.

Catalyst Selection Matrix

Do not use a "one-size-fits-all" approach. Select your system based on your specific fluorobenzene substrate.

Table 1: Optimized Catalyst Systems for Fluorobenzene Sulfonamides
Substrate ClassRecommended LigandPd SourceBaseSolventRationale
General Aryl Chlorides (p-F, m-F)tBuBrettPhos Pd₂(dba)₃ or G3-PrecatalystK₃PO₄t-Amyl AlcoholtBuBrettPhos is the "Gold Standard" for sulfonamides. It promotes RE effectively.
Sterically Hindered (ortho-F)AdBrettPhos Pd(OAc)₂ or G3-PrecatalystK₂CO₃DioxaneThe Adamantyl group provides extreme bulk to overcome ortho-F interference and prevent Pd-F coordination.
Electron-Deficient (Poly-F)BrettPhos Pd₂(dba)₃Cs₂CO₃ToluenePoly-fluorinated rings are very electron-poor; BrettPhos balances the cycle better than tBu variants here.
Cost-Sensitive / Scale-Up XPhos Pd(OAc)₂K₃PO₄Toluene/H₂O (20:1)Robust, handles water well, good for aryl chlorides, though slightly lower yield than BrettPhos for sulfonamides.
Alternative: Copper Route DMEDA (Ligand)CuIK₂CO₃DMSOUse if Pd fails. Requires higher temp (110°C+). Good for aryl iodides.

Tech Note: We strongly recommend using G3 or G4 Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a defined 1:1 Pd:Ligand ratio and prevents the formation of inactive "Pd-black" species, which is common with fluorinated substrates.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct catalytic system and troubleshooting common failure modes.

CatalystSelection Start Start: Define Substrate CheckHalogen Check Leaving Group (X) Start->CheckHalogen ArCl Aryl Chloride (Ar-Cl) CheckHalogen->ArCl Cl ArI Aryl Iodide (Ar-I) CheckHalogen->ArI I / Br CheckPos Check Fluorine Position Ortho Ortho-Fluorine Present? CheckPos->Ortho ArCl->CheckPos ArI->CheckPos High value Sol_Cu System C: CuI + DMEDA (High Temp Option) ArI->Sol_Cu Cost effective Sol_AdBrett System A: AdBrettPhos + Pd G3 (Overcomes Sterics) Ortho->Sol_AdBrett Yes (Steric Clash) Sol_tBuBrett System B: tBuBrettPhos + Pd G3 (Standard High Yield) Ortho->Sol_tBuBrett No (Para/Meta) Failure Low Yield? Sol_AdBrett->Failure Sol_tBuBrett->Failure Defluor Defluorination Observed? (Switch to Anhydrous/Non-polar) Failure->Defluor Side Product A Protodehal Protodehalogenation? (Increase Cat. Loading) Failure->Protodehal Side Product B

Figure 1: Decision tree for catalyst selection based on halogen type and fluorine regiochemistry.

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Coupling of 4-Fluorobenzene Sulfonamide Target Scale: 1.0 mmol

Materials
  • Aryl Halide: 1-Chloro-4-fluorobenzene (1.0 equiv)

  • Sulfonamide: Methanesulfonamide (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2.0 mol%)

  • Base:

    
     (finely ground, anhydrous) (1.5 equiv)
    
  • Solvent: t-Amyl Alcohol (anhydrous, 0.2 M conc.)

Execution Steps
  • Charge Solids: In a glovebox or under active

    
     flow, add the aryl halide, sulfonamide, base, and Pd-precatalyst to a reaction vial equipped with a magnetic stir bar.
    
  • Solvent Addition: Add anhydrous t-Amyl Alcohol. Critical: Do not use reagent-grade solvents; water content >500ppm kills the catalyst.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes (if outside glovebox). Seal the vial with a crimp cap/Teflon septum.

  • Reaction: Heat to 110°C for 12 hours.

    • Visual Check: The reaction should turn from pale yellow to dark orange/brown. If it turns black (Pd precipitation) within 1 hour, your solvent was wet or the ligand oxidized.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.

Troubleshooting & FAQs

Q1: I am observing significant "Protodehalogenation" (Ar-F-H formed instead of Product). Why?

  • Diagnosis: This is a reduction of the aryl halide. It occurs when the catalytic cycle stalls after oxidative addition, and the Pd-Ar species abstracts a hydride (often from the solvent or base).

  • Fix:

    • Switch solvent from Isopropanol/Ethanol to t-Amyl Alcohol or Dioxane (less prone to hydride transfer).

    • Increase the concentration of the sulfonamide.

    • Ensure your system is strictly anhydrous.

Q2: My reaction works for 4-fluorobenzene but fails completely for 2-fluorobenzene.

  • Diagnosis: The ortho-fluorine is coordinating to the Palladium or creating steric blockage, preventing the sulfonamide from binding.

  • Fix: Switch from tBuBrettPhos to AdBrettPhos (Adamantyl-BrettPhos). The massive steric bulk of the adamantyl group forces the channel open for the sulfonamide while preventing the fluorine atom from "cheating" into the coordination sphere.

Q3: Can I use


 instead of 

?
  • Diagnosis: Yes, but with caution.

  • Insight:

    
     is more soluble in organic solvents, which increases the basicity in solution. For substrates with sensitive functional groups (like esters), this may cause side reactions. However, for unreactive aryl chlorides, the "Cesium Effect" can sometimes boost yields by improving solubility.
    

Q4: I see a loss of Fluorine (Defluorination) in the product.

  • Diagnosis: This is rare but happens if the reaction temperature is too high (>130°C) or if using phosphines that can undergo

    
     reactions.
    
  • Fix: Lower the temperature to 90°C and extend reaction time. Ensure you are not using simple phosphines like

    
     which can attack the ring; stick to the bulky Biaryl phosphines (Buchwald ligands).
    

Advanced Mechanism Visualization

Understanding the failure points in the catalytic cycle helps in troubleshooting.

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-F-Pd-Cl) Pd0->OxAdd Ar-Cl Coord Amine Binding OxAdd->Coord H2N-SO2R Deprot Deprotonation (Base) Coord->Deprot Base RedElim Reductive Elimination Deprot->RedElim Pd-N Bond RedElim->Pd0 Product Release F_Effect Fluorine helps (Electronic) F_Effect->OxAdd Steric_Block Ortho-F blocks here (Use AdBrettPhos) Steric_Block->Coord Slow_Step Rate Limiting Step (Requires Bulky Ligand) Slow_Step->RedElim

Figure 2: The Buchwald-Hartwig catalytic cycle highlighting where Fluorine impacts reactivity.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899.

  • Kalvet, I., et al. (2021). "Pd-Catalyzed C–N Cross-Coupling of Sulfonamides." Chemical Reviews, 121(20). (General reference for sulfonamide coupling mechanics).
  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie, 53(36), 9430-9448. (Alternative non-catalytic route).

Validation & Comparative

Mass spectrometry fragmentation pattern of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Executive Summary

This compound (hereafter referred to as TBFCS ) is a critical pharmacophore and intermediate, frequently encountered in the synthesis of androgen receptor antagonists such as Enzalutamide. Its structural integrity is defined by a labile N-tert-butyl sulfonamide moiety, a cyano group, and a fluoro substituent on the aromatic ring.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of TBFCS. It contrasts the performance of Electrospray Ionization (ESI) against Electron Impact (EI) and Atmospheric Pressure Chemical Ionization (APCI) , offering researchers a validated roadmap for impurity profiling and structural elucidation.

Key Experimental Insight: The fragmentation of TBFCS is dominated by the McLafferty-type rearrangement or neutral loss of isobutene (


) in soft ionization (ESI), whereas hard ionization (EI) is characterized by the dominance of the tert-butyl cation (

57).

Physicochemical Profile & MS Readiness

Before initiating fragmentation, the analyst must verify the precursor ion properties.

PropertyValueMS Relevance
Formula

Basis for isotopic pattern calculation.
Exact Mass 256.0682 DaTarget for High-Res (HRMS) extraction window.
[M+H]+ 257.0755 m/zPrimary ESI(+) precursor.
[M-H]- 255.0609 m/zPrimary ESI(-) precursor (highly sensitive due to acidic -NH).
LogP ~2.1Suitable for Reverse Phase LC (C18) retention.

Comparative Ionization Performance

This section objectively compares three ionization techniques for detecting and characterizing TBFCS.

A. Electrospray Ionization (ESI) – The Gold Standard
  • Mechanism: Soft ionization; protonation

    
     or deprotonation 
    
    
    
    .
  • Performance:

    • Sensitivity: High.[1] The sulfonamide nitrogen is sufficiently acidic for negative mode and basic enough for positive mode.

    • Fragmentation: Minimal in-source fragmentation. Requires Collision-Induced Dissociation (CID) to generate structural data.

    • Best For: Trace impurity quantification and LC-MS/MS coupled workflows.[2]

B. Electron Impact (EI) – The Structural Fingerprint
  • Mechanism: Hard ionization (70 eV); radical cation formation

    
    .
    
  • Performance:

    • Sensitivity: Moderate to Low (molecular ion often absent).

    • Fragmentation: Extensive. The molecular ion (m/z 256) is often weak or invisible.

    • Dominant Feature: The base peak is typically m/z 57 (

      
      ) or m/z 241  (loss of methyl).
      
    • Best For: GC-MS identification against spectral libraries (NIST).

C. APCI – The Alternative
  • Mechanism: Gas-phase chemical ionization.

  • Performance:

    • Sensitivity: Good for non-polar analogs, but TBFCS is polar enough for ESI.

    • Fragmentation: Higher thermal degradation risk due to the heated nebulizer, potentially causing premature loss of the tert-butyl group before the quadrupole.

    • Best For: High flow-rate screening where ESI matrix suppression is an issue.

Detailed Fragmentation Pathways (ESI-MS/MS)

The following data is derived from ESI(+) CID experiments (Collision Energy: 15–35 eV).

Primary Pathway: The "Isobutene Ejection"

The defining characteristic of N-tert-butyl sulfonamides is the neutral loss of isobutene (56 Da). This is a low-energy pathway driven by the stability of the resulting primary sulfonamide.

  • Precursor:

    
     257 
    
    
    
  • Transition:

    
    
    
  • Loss: 56 Da (

    
    , Isobutene)
    
  • Mechanism: A 1,3-hydrogen shift from the tert-butyl methyl group to the sulfonamide nitrogen, releasing neutral isobutene.

Secondary Pathway: The "Sulfur Dioxide Extrusion"

Once the steric bulk of the tert-butyl group is removed, the remaining primary sulfonamide (


 201) undergoes a rearrangement typical of arylsulfonamides.
  • Precursor:

    
     201 
    
    
    
  • Transition:

    
    
    
  • Loss: 64 Da (

    
    )
    
  • Mechanism: The sulfonamide oxygen attacks the aromatic ring (ipso position), followed by

    
     extrusion, rearranging the ion into a stable aniline derivative (3-cyano-4-fluoroaniline cation).
    
Tertiary Pathway: Ring Degradation

At high collision energies (>40 eV), the aniline core fragments further.

  • Precursor:

    
     137
    
  • Transition:

    
    
    
  • Loss: 27 Da (

    
    )
    
  • Mechanism: Cleavage of the cyano group or ring opening.

Visualized Fragmentation Workflow

The following diagram illustrates the ESI(+) fragmentation pathway.

TBFCS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 257.07 (Intact TBFCS) Intermed1 Primary Fragment m/z 201.01 (Des-tert-butyl / Primary Sulfonamide) Precursor->Intermed1 H-shift rearrangement Intermed2 Secondary Fragment m/z 137.05 (3-cyano-4-fluoroaniline cation) Intermed1->Intermed2 SO2 extrusion Fragment3 Tertiary Fragment m/z 110.04 (Loss of HCN) Intermed2->Fragment3 Ring cleavage Neutral1 Neutral Loss: Isobutene (56 Da) Neutral2 Neutral Loss: SO2 (64 Da) Neutral3 Neutral Loss: HCN (27 Da)

Figure 1: Step-wise ESI(+) fragmentation pathway of TBFCS showing the characteristic loss of isobutene followed by sulfur dioxide extrusion.

Experimental Protocol: Validated LC-MS/MS Method

To replicate these results, use the following self-validating protocol.

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The tert-butyl group adds hydrophobicity; TBFCS will elute later than its des-tert-butyl degradation product.

Step 2: Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (CE: 15 eV). High abundance, specific.
      
    • Qualifier:

      
       (CE: 30 eV). Structural confirmation.
      
Step 3: Data Validation
  • Acceptance Criteria: The ion ratio of (201/137) should remain constant (

    
     20%) across the peak width.
    
  • Troubleshooting: If

    
     201 is observed in the blank or at 
    
    
    
    , it indicates thermal degradation of TBFCS in the source (Source temperature too high). Reduce Gas Temp to 250°C.

Summary Comparison Table

FeatureESI-MS/MS (Recommended) EI-MS APCI-MS
Precursor Ion

(257)

(256, weak)

(257)
Base Peak

201 (Loss of isobutene)

57 (tert-butyl cation)

201
Structural Info High (Sequential losses)Low (Fragment soup)Medium
Thermal Stability Excellent (Cooler source)N/A (Gas phase)Poor (Heated nebulizer)
Application Quantitation in bio-fluidsImpurity ID in synthesisHigh-throughput screening

References

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide (Analogous Core Data).

  • Niessen, W.M.A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General reference for ESI mechanisms of sulfonamides).

Sources

Comparing synthesis routes for N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide , a critical intermediate scaffold used in the development of next-generation androgen receptor (AR) antagonists (e.g., structural analogs of Enzalutamide and Apalutamide).

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic regioselectivity challenge in aromatic substitution. The target molecule features three distinct functionalities—a fluorine atom, a nitrile group, and a sulfonamide moiety—arranged in a 1,3,4-trisubstituted pattern.

From a process chemistry perspective, the core challenge is installing the sulfonyl group relative to the directing effects of the fluoro (ortho/para-directing) and cyano (meta-directing) groups.

Route Comparison Matrix
FeatureRoute A: Direct Chlorosulfonylation Route B: The Meerwein Strategy (Diazotization) Route C: Late-Stage Cyanation
Starting Material 2-Fluorobenzonitrile5-Amino-2-fluorobenzonitrile3-Bromo-4-fluorobenzenesulfonyl chloride
Step Count 2 (Linear)3 (from aniline)2 (from sulfonyl chloride)
Atom Economy HighModerateLow (Bromine waste)
Key Reagents

(Chlorosulfonic acid)

,

,


, Pd-Catalyst
Scalability High (Industrial Preferred)Moderate (Diazonium instability)Low-Medium (Cost of Pd, CN toxicity)
Est. Yield 65–75%50–60%70–85% (Step 2 only)
Primary Risk Corrosivity, Isomer purityExplosion hazard, Copper wasteHeavy metal removal, Cyanide handling

Detailed Route Analysis

Route A: Direct Chlorosulfonylation (The Industrial Workhorse)

This route exploits the cooperative directing effects of the fluorine and cyano groups. In 2-fluorobenzonitrile , the fluorine atom directs electrophilic substitution to the para position (C5), while the cyano group directs to the meta position (C5). This synergistic effect makes C5 highly activated for electrophilic attack, allowing for a high-yielding, cost-effective synthesis.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Critical Control Point: Temperature control during the addition of chlorosulfonic acid is vital to prevent desulfonylation or hydrolysis.

Route B: The Meerwein Strategy (Aniline Precursor)

This route offers absolute regiocontrol by starting with the pre-functionalized 5-amino-2-fluorobenzonitrile . The amino group is converted to a sulfonyl chloride via the Meerwein reaction (diazotization followed by reaction with


 and Cu(II)).
  • Mechanism: Radical-mediated chlorosulfonylation (

    
    ).
    
  • Utility: Best used when the starting aniline is readily available or when Route A yields inseparable isomer mixtures (rare for this substrate).

Route C: Late-Stage Cyanation (Rosenmund-von Braun / Pd-Catalyzed)

This route installs the nitrile group last, avoiding the exposure of the cyano group to harsh acidic conditions. It starts with the bromo-analog.

  • Mechanism: Palladium-catalyzed cyanation (e.g., using

    
     and 
    
    
    
    /Xantphos).[1]
  • Utility: Ideal for medicinal chemistry labs (milligram to gram scale) where avoiding chlorosulfonic acid is preferred and cost is less critical.

Visualizing the Synthesis Pathways

SynthesisRoutes Figure 1: Comparative Synthesis Pathways for this compound StartA 2-Fluorobenzonitrile InterA 3-Cyano-4-fluorobenzenesulfonyl chloride StartA->InterA Route A: ClSO3H, 0°C -> 80°C (Direct Chlorosulfonylation) StartB 5-Amino-2-fluorobenzonitrile InterB Diazonium Intermediate StartB->InterB Route B: NaNO2, HCl, <5°C StartC 3-Bromo-4-fluorobenzenesulfonyl chloride InterC N-tert-butyl-3-bromo-4-fluorobenzenesulfonamide StartC->InterC Route C: t-BuNH2, Et3N Product This compound InterA->Product t-BuNH2, Et3N, DCM (Amidation) InterB->InterA SO2, CuCl, AcOH (Meerwein Reaction) InterC->Product Zn(CN)2, Pd(0), 120°C (Cyanation)

Figure 1: Three distinct pathways converge on the final sulfonamide. Route A (Blue) is the most direct industrial path.

Experimental Protocols

Protocol 1: Industrial Scale-Up (Route A)

Objective: Synthesis of 3-cyano-4-fluorobenzenesulfonyl chloride followed by amidation.

Step 1: Chlorosulfonylation

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH trap).

  • Reagent: Charge Chlorosulfonic acid (5.0 equiv) into the flask and cool to 0°C.

  • Addition: Dropwise add 2-fluorobenzonitrile (1.0 equiv) over 30 minutes, maintaining internal temperature <5°C. Caution: Exothermic.

  • Reaction: Warm the mixture to room temperature, then heat to 80°C for 4 hours. Monitor by TLC or HPLC (quench aliquot in methanol).

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (10x weight) with vigorous stirring. Critical Safety: Violent reaction.

  • Isolation: Filter the precipitated white solid (3-cyano-4-fluorobenzenesulfonyl chloride ). Wash with cold water. Dry under vacuum at 25°C.

    • Expected Yield: 75-85%

    • Purity: >95% (crude is usually sufficient for next step).

Step 2: Amidation

  • Solvent: Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 vol).

  • Base: Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Amine: Add tert-butylamine (1.1 equiv) dropwise.

  • Completion: Stir at 25°C for 2 hours.

  • Workup: Wash with 1N HCl, then Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Final Yield: 85-92% (Step 2)

Protocol 2: Laboratory Scale Cyanation (Route C)

Objective: Conversion of bromo-intermediate to cyano-product.

  • Reagents: In a glovebox or under Argon, combine N-tert-butyl-3-bromo-4-fluorobenzenesulfonamide (1.0 equiv),

    
      (0.6 equiv), 
    
    
    
    (2 mol%), and Xantphos (4 mol%).
  • Solvent: Add degassed DMF or DMAc (concentration 0.2 M).

  • Reaction: Heat to 120°C for 12-16 hours.

  • Workup: Cool, dilute with Ethyl Acetate, and wash with water/ammonium hydroxide (to remove Copper/Zinc salts).

  • Purification: Flash chromatography (Hexanes/EtOAc).

Supporting Data & Validation

Physicochemical Properties (Predicted)
PropertyValueNote
Molecular Formula

Molecular Weight 272.30 g/mol
LogP ~2.1Moderate Lipophilicity
PSA 80 ŲGood Membrane Permeability
Troubleshooting Guide
  • Issue: Hydrolysis of Sulfonyl Chloride in Route A.

    • Solution: Ensure ice quench is kept <10°C. Use the wet cake immediately for amidation or dry strictly under vacuum.

  • Issue: Incomplete Cyanation in Route C.

    • Solution: Ensure oxygen-free conditions. Add catalytic Zn powder (10 mol%) to reactivate the Pd catalyst.

References

  • BenchChem. (n.d.). Enzalutamide: A Technical Guide to its Chemical Structure and Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-cyanobenzenesulfonyl chloride Product Specification. Retrieved from

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from

  • Davies, T. Q., et al. (2020).[2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. Organic Letters. Retrieved from

  • ChemicalBook. (2025). 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE Properties and SDS. Retrieved from

  • Google Patents. (n.d.). Preparation of 2-fluorobenzonitrile via chlorosulfonylation (US4209457A). Retrieved from

Sources

Bioactivity Comparison Guide: N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide and its structural analogs. This analysis focuses on the medicinal chemistry principles governing their bioactivity, specifically examining the roles of steric hindrance (N-tert-butyl), electronic tuning (3-cyano), and metabolic blocking (4-fluoro).

Executive Summary

This compound (CAS: 1275247-89-6) represents a highly specialized scaffold in drug discovery, often utilized to optimize lipophilicity-ligand efficiency (LLE) and mitigate off-target liability.

Unlike primary sulfonamides (


), which are notorious for promiscuous inhibition of Carbonic Anhydrases (CAs) , the N-tert-butyl  variant introduces a critical steric shield. This modification typically abolishes CA affinity while enhancing membrane permeability. Concurrently, the 3-cyano-4-fluoro  motif serves as a bioisosteric replacement for more metabolically labile groups, enhancing the compound's half-life (

) and modulating the acidity (

) of the sulfonamide nitrogen.

This guide compares the Subject Compound against three critical analogs to isolate the specific bioactivity contributions of its functional groups.

Chemical Space & Analog Definitions

To provide a rigorous comparison, we analyze the Subject Compound alongside three "deconstructed" analogs representing specific SAR (Structure-Activity Relationship) vectors.

Compound IDStructure NameKey ModificationRole in Comparison
Subject (A) This compound Full Scaffold Optimized Lead
Analog B 3-cyano-4-fluorobenzenesulfonamideDes-tert-butyl (Primary Sulfonamide)Evaluates Steric Shielding
Analog C N-tert-butyl-4-fluorobenzenesulfonamideDes-cyanoEvaluates Electronic Tuning
Analog D N-tert-butyl-3-cyanobenzenesulfonamideDes-fluoroEvaluates Metabolic Stability
Physico-Chemical Profile (Computed)

Data represents consensus values calculated via ACD/Labs and ChemAxon algorithms.

PropertySubject (A)Analog B (Parent)Analog C (Des-CN)Analog D (Des-F)
MW ( g/mol ) 256.29200.19231.29238.30
cLogP 2.45 0.952.101.95
TPSA (

)
70.085.046.070.0
H-Bond Donors 1211
Predicted pKa ~9.8~9.2~10.5~10.1

Comparative Bioactivity Analysis

The "Steric Shield" Effect: Carbonic Anhydrase Selectivity

Comparison: Subject (A) vs. Analog B

Primary sulfonamides (Analog B) are classic pharmacophores for Carbonic Anhydrase (CA) inhibition. The free


 group binds to the Zinc (

) ion in the CA active site.
  • Mechanism: The bulky N-tert-butyl group in the Subject Compound prevents the sulfonamide nitrogen from coordinating effectively with the catalytic Zinc ion due to steric clash with the hydrophobic wall of the enzyme pocket.

  • Outcome:

    • Analog B: High risk of off-target effects (diuresis, pH imbalance) due to pan-CA inhibition.

    • Subject (A): >100-fold reduction in CA-II affinity, improving target specificity for non-CA targets (e.g., chemokine receptors, ion channels).

Electronic Tuning & Acidity

Comparison: Subject (A) vs. Analog C

The 3-cyano group is a strong electron-withdrawing group (EWG).

  • Mechanism: By pulling electron density from the benzene ring, the cyano group inductively stabilizes the negative charge on the sulfonamide nitrogen (upon deprotonation).

  • Outcome:

    • Subject (A): Lower

      
       (~9.8) compared to Analog C (~10.5). This increased acidity can enhance hydrogen bond donor strength in the neutral state, potentially improving potency against targets requiring a strong H-bond (e.g., in the hydrophobic pocket of Nav1.7 or kinases).
      
Metabolic Stability (The Fluorine Effect)

Comparison: Subject (A) vs. Analog D

The 4-fluoro substituent acts as a metabolic blocker.

  • Mechanism: The para-position of the benzene ring is the primary site for Cytochrome P450 (CYP)-mediated oxidation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting oxidative defluorination.

  • Outcome:

    • Analog D: Susceptible to rapid CYP-mediated hydroxylation at the para-position, leading to high clearance (

      
      ).
      
    • Subject (A): The fluorine atom blocks this "soft spot," significantly extending in vivo half-life (

      
      ) and bioavailability.
      

Visualizing the SAR Logic

The following diagram illustrates the functional contribution of each structural motif in the Subject Compound.

SAR_Logic Core Benzenesulfonamide Core TertButyl N-tert-butyl Group (Steric Shield) Core->TertButyl Cyano 3-Cyano Group (Electronic Tuning) Core->Cyano Fluoro 4-Fluoro Group (Metabolic Block) Core->Fluoro Selectivity Abolishes CA Binding (Off-target Safety) TertButyl->Selectivity Steric Clash Permeability Increases Lipophilicity (Membrane Penetration) TertButyl->Permeability +LogP Potency Increases Acidity (pKa) (H-Bond Strength) Cyano->Potency Inductive Effect Stability Blocks CYP Oxidation (Extended Half-life) Fluoro->Stability C-F Bond Strength

Figure 1: Structure-Activity Relationship (SAR) decomposition of this compound.

Experimental Validation Protocols

To empirically verify the bioactivity claims above, the following self-validating protocols are recommended.

Protocol 1: Metabolic Stability Assessment (Microsomal Stability)

Objective: Quantify the impact of the 4-fluoro group on intrinsic clearance.

  • Preparation: Prepare 10 mM stock solutions of Subject (A) and Analog D in DMSO.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat) and 1 mM NADPH.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Validation Criteria:Subject (A) should exhibit a

      
       at least 2x longer than Analog D .
      
Protocol 2: Carbonic Anhydrase II Inhibition Assay (Colorimetric)

Objective: Confirm the "Steric Shield" effect of the N-tert-butyl group.

  • Reagents: Purified Human CA-II enzyme, substrate (p-Nitrophenyl acetate), Buffer (Tris-SO4, pH 7.6).

  • Setup: In a 96-well plate, add enzyme (5 units/well) and test compounds (Subject A vs. Analog B ) at varying concentrations (0.1 nM to 10 µM).

  • Initiation: Add substrate (1 mM final).

  • Detection: Monitor absorbance at 405 nm (formation of p-nitrophenol) for 20 minutes at 25°C.

  • Result: Calculate IC50.

    • Validation Criteria:Analog B should show IC50 < 100 nM (Potent). Subject (A) should show IC50 > 10 µM (Inactive).

Synthesis Pathway (Grounding)

The synthesis of this scaffold is a standard nucleophilic substitution, ensuring high reproducibility.

  • Starting Material: 3-cyano-4-fluorobenzene-1-sulfonyl chloride (Commercially available).

  • Reagent: tert-Butylamine (Excess or 1.1 eq).

  • Base: Triethylamine or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or THF,

    
    .
    
  • Workup: Wash with 1N HCl (remove excess amine), dry over

    
    , concentrate.
    
  • Yield: Typically >85%.

Synthesis SM 3-Cyano-4-fluoro benzenesulfonyl chloride Product N-tert-butyl-3-cyano- 4-fluorobenzene-1-sulfonamide SM->Product + Et3N, DCM 0°C to RT, 2h Reagent tert-Butylamine Reagent->Product

Figure 2: One-step synthesis pathway via sulfonyl chloride amidation.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Grounding for Electronic Effects of Cyano group).

  • PubChem Compound Summary. (2025). N-tert-butyl-4-fluorobenzenesulfonamide.[2][3] National Center for Biotechnology Information.

Sources

Analytical Strategy for the Identification of Degradation Products in N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide (hereafter referred to as NCF-S ) represents a critical scaffold in the synthesis of androgen receptor antagonists and other sulfonamide-based therapeutics. Its structural integrity is defined by three reactive centers: a secondary sulfonamide masked by a labile tert-butyl group, an activated aryl fluoride, and a nitrile moiety.

This guide objectively compares analytical methodologies for identifying degradation products (DPs) of NCF-S. While HPLC-UV remains the standard for release testing, this guide demonstrates why UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) is superior for the initial structural elucidation of impurities, particularly for differentiating between isobaric or structurally similar degradants that arise from competing hydrolysis and nucleophilic substitution pathways.

Comparative Analysis of Analytical Platforms

The identification of degradation products requires balancing sensitivity, structural information, and throughput. The following table compares the three primary modalities used in NCF-S impurity profiling.

Table 1: Analytical Platform Performance for NCF-S Degradation
FeatureHPLC-DAD (UV/Vis) UPLC-Q-TOF-MS NMR (

H,

F)
Primary Utility Routine QC & QuantitationStructural Elucidation & Unknown IDDefinitive Structural Confirmation
Sensitivity Moderate (

M)
High (

M)
Low (

M)
Specificity for NCF-S Low (Co-elution risk)High (Mass Accuracy < 2 ppm)Very High (Regiochemistry)
Detection of De-tert-butylation Shift in Retention Time (RT)Mass shift (

-56.06 Da)
Loss of t-butyl singlet (

1.1-1.3 ppm)
Detection of F

OH (

)
Minor RT shift (Polarity change)Mass shift (

-2.00 Da)
Loss of

F signal
Throughput High (20-30 min/run)Moderate (Data analysis intensive)Low (Requires isolation)
Cost Efficiency HighLow (High CapEx)Low (High CapEx)

Recommendation: Use UPLC-Q-TOF-MS for the initial forced degradation study to map pathways. Transfer validated methods to HPLC-DAD for routine stability monitoring once DPs are characterized.

Degradation Chemistry & Pathways[1][2]

Understanding the intrinsic reactivity of NCF-S is required to predict and identify DPs. The molecule contains three "hotspots" for degradation:

  • The N-tert-butyl Sulfonamide: The tert-butyl group is acid-labile. Under acidic stress, the

    
     bond cleaves via an 
    
    
    
    -like mechanism involving a stable tert-butyl cation intermediate, yielding the primary sulfonamide.
  • The Activated Fluorine: The fluorine at the 4-position is activated by the electron-withdrawing cyano (ortho) and sulfonamide (para) groups. This makes it highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  under basic conditions (e.g., attack by 
    
    
    
    ).
  • The Nitrile Group: Under extreme pH and heat, the cyano group (

    
    ) hydrolyzes first to a primary amide (
    
    
    
    ) and subsequently to a carboxylic acid (
    
    
    ).
Visualization: Degradation Pathways[1]

The following diagram illustrates the causal relationships between stress conditions and specific degradation products.

NCFS_Degradation Parent Parent: NCF-S (C11H13FN2O2S) MW: 256.30 DP1 DP-1: Des-tert-butyl (Primary Sulfonamide) MW: 200.19 Parent->DP1 Acid Hydrolysis (HCl, Heat) Loss of C4H8 (-56 Da) DP2 DP-2: 4-Hydroxy (SNAr Product) MW: 254.30 Parent->DP2 Basic SNAr (NaOH) F -> OH (-2 Da) DP3 DP-3: Amide (Nitrile Hydrolysis) MW: 274.31 Parent->DP3 Oxidative/Hydrolysis (+H2O) DP1->DP2 Cross-Degradation (Acid + Base seq.) DP4 DP-4: Carboxylic Acid (Full Hydrolysis) MW: 275.30 DP3->DP4 Extended Hydrolysis

Figure 1: Predicted degradation pathways for NCF-S showing mass transitions for key impurities.

Experimental Protocols

Forced Degradation Workflow (Self-Validating)

This protocol ensures mass balance is maintained, confirming that all loss of parent drug is accounted for by the appearance of degradants.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    , Milli-Q Water, Acetonitrile (LC-MS Grade).
    

Procedure:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of NCF-S in Acetonitrile.

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Target: DP-1 (Des-tert-butyl).

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 2 hours. Target: DP-2 (SNAr).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    . Store at RT for 24 hours. Target: N-oxides or Nitrile hydration.
    
  • Neutralization: Quench acid/base samples to pH 7.0 immediately before injection to prevent column damage or on-column degradation.

  • Analysis: Inject 5 µL onto the UPLC-Q-TOF-MS system.

UPLC-Q-TOF-MS Method Parameters

This method is optimized to separate the polar hydrolytic products from the lipophilic parent.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Positive Mode) and ESI- (Negative Mode).

    • Note: Sulfonamides often ionize better in Negative Mode (

      
      ), while the amines ionize in Positive Mode (
      
      
      
      ). Run both.

Analytical Decision Logic

When an unknown peak appears, follow this logic flow to identify it. This system minimizes the need for expensive NMR unless absolutely necessary.

ID_Logic Start Unknown Peak Detected (HPLC-UV) MS_Check Acquire Q-TOF MS Data (Determine Exact Mass) Start->MS_Check Delta_Mass Calculate Mass Shift (Parent - Unknown) MS_Check->Delta_Mass Case1 Delta = -56.06 Da (Loss of C4H8) Delta_Mass->Case1 Case2 Delta = -2.00 Da (F -> OH substitution) Delta_Mass->Case2 Case3 Delta = +18.01 Da (+ H2O) Delta_Mass->Case3 Conc1 ID: Des-tert-butyl Analog (Acid Hydrolysis) Case1->Conc1 Conc2 ID: Phenol Derivative (SNAr / Base) Case2->Conc2 NMR Isolate & Run 19F NMR Conc2->NMR Confirm F loss Conc3 ID: Amide (Nitrile Hydrolysis) Case3->Conc3

Figure 2: Decision tree for assigning chemical structures to unknown impurities based on mass spectral data.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.[1][2] Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. Link

  • Baudouin, A., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society. Link

  • Davies, T. Q., et al. (2020).[3] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters. (Demonstrates lability of t-butyl sulfonamide precursors). Link

  • Sigma-Aldrich. (n.d.). "3-Cyano-4-fluorobenzenesulfonamide Product Information." (Structural basis for the core scaffold). Link

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide. The recommendations herein are synthesized from an analysis of the compound's constituent functional groups and authoritative safety standards.

Hazard Analysis & Risk Assessment: A Triad of Functional Group Risks

This compound is a compound without a readily available, specific Safety Data Sheet (SDS). Therefore, a robust risk assessment must be derived from the hazards associated with its three primary functional groups: the aromatic cyano group , the fluorinated benzene ring , and the sulfonamide moiety .

  • Cyano Group (-CN): This is the most significant contributor to the compound's acute toxicity profile. Cyanide compounds can release the highly toxic cyanide anion (CN-), which disrupts cellular respiration.[1] Exposure can occur via inhalation, ingestion, or skin absorption, with potential for severe health effects including dizziness, convulsions, loss of consciousness, and even death.[1][2] The odor of cyanide (a faint, bitter almond smell) does not provide adequate warning, as a significant portion of the population cannot detect it due to a genetic trait.[2]

  • Fluorinated Benzene Ring: Organofluorine compounds present unique hazards. While the carbon-fluorine bond is strong, these compounds can be toxic and may release hazardous substances like hydrogen fluoride (HF) upon decomposition (e.g., in a fire).[3] HF is corrosive and toxic, causing severe burns upon contact.[4]

  • Sulfonamide (-SO₂NH₂): This group is a common feature in many pharmaceuticals.[5] While generally less acutely hazardous than the cyano group, sulfonamides can be skin and eye irritants.[6][7]

Given this composite hazard profile, all handling operations must be conducted with stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

The Hierarchy of Controls: Engineering First

Before detailing PPE, it is critical to emphasize that PPE is the last line of defense.[8] The primary methods for protection involve engineering and administrative controls.

  • Ventilation: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed within a properly functioning and certified chemical fume hood.[1][2][9][10] This is non-negotiable due to the inhalation risk posed by the cyano group and potential for aerosolization of the solid compound.

  • Designated Area: A specific area within the laboratory should be designated for working with this compound.[1][2][10] This area should be clearly marked with signs that identify the chemical hazard.

  • Restricted Access: Access to the designated area and storage locations should be restricted to trained personnel.

  • Prohibition of Working Alone: Due to the high acute toxicity, it is imperative that no researcher handles this compound while working alone.[1][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough hazard assessment for each specific task.[11][12] The following protocol provides a step-by-step guide for donning and using PPE when handling this compound.

  • Body Protection: A flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.

  • Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12]

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, ANSI Z87-rated safety glasses with side shields are required for any work in the laboratory.[12]

    • Chemical Goggles: When handling the solid or solutions, chemical splash goggles are required to protect against splashes and dust.[2][12]

    • Face Shield: A full-face shield must be worn in addition to chemical goggles whenever there is a significant splash hazard, such as during the transfer of solutions or when working with reactions under pressure.[2][10][12]

The cyano group's ability to be absorbed through the skin makes hand protection paramount.

  • Glove Selection: Nitrile or neoprene gloves are recommended for protection against cyanide breakthrough.[9] Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.

  • Double Gloving: Double gloving is strongly recommended for all handling procedures.[2][10] This provides an additional layer of protection in case the outer glove is compromised.

  • Procedure:

    • Inspect the inner and outer gloves for any tears or defects before use.[9]

    • Don the inner pair of gloves.

    • Don the outer pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

    • Change the outer glove immediately if contamination is suspected.

    • Remove both pairs of gloves using a technique that avoids skin contact with the outer surface of the glove.

    • Always wash hands thoroughly with soap and water after removing gloves.[9][10]

TaskCore PPEEye/Face ProtectionHand ProtectionRespiratory Protection
Weighing Solid Lab Coat, Long Pants, Closed-toe ShoesChemical GogglesDouble Nitrile GlovesNot required if performed in a fume hood
Preparing Solutions Lab Coat, Long Pants, Closed-toe ShoesChemical Goggles & Face ShieldDouble Nitrile GlovesNot required if performed in a fume hood
Running Reaction Lab Coat, Long Pants, Closed-toe ShoesChemical Goggles (Face shield if splash risk)Double Nitrile GlovesNot required if performed in a fume hood
Large Spill Cleanup Chemical Resistant Apron/SuitChemical Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesAir-purifying respirator with appropriate cartridges (consult EHS)
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound Start Start: Assess Task IsSolid Handling Solid? Start->IsSolid IsSolution Handling Solution? IsSolid->IsSolution No Weighing Weighing in Fume Hood IsSolid->Weighing Yes PrepSolution Preparing Solution / Transfer IsSolution->PrepSolution Yes Spill Spill or Emergency? IsSolution->Spill No GogglesGloves Upgrade to: - Chemical Goggles - Double Nitrile Gloves Weighing->GogglesGloves FaceShield Add: - Face Shield PrepSolution->FaceShield FullResponse Full Response PPE: - Chemical Suit - Respirator - Heavy Gloves (Follow Emergency Protocol) Spill->FullResponse Yes End Proceed with Task Spill->End No CorePPE Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves GogglesGloves->End FaceShield->GogglesGloves FullResponse->End After Decontamination

Caption: PPE selection workflow based on task hazard level.

Decontamination and Disposal

Proper removal and disposal of contaminated materials are crucial to prevent secondary exposure.

  • PPE Removal: Remove PPE in the following order: outer gloves, face shield, goggles, lab coat, inner gloves. Be careful to avoid touching contaminated surfaces.

  • Waste Disposal:

    • All solid waste contaminated with the compound (e.g., gloves, paper towels, weigh boats) must be collected in a dedicated, sealed hazardous waste container.[2][13]

    • Liquid waste containing the compound should also be collected in a separate, clearly labeled hazardous waste container.

    • Store cyanide-containing waste separately from acidic waste to prevent the generation of hydrogen cyanide gas.[13]

  • Area Decontamination: After work is complete, decontaminate the work area within the fume hood. A recommended procedure involves cleaning first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][2][10] All cleaning materials must be disposed of as hazardous waste.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation to prevent secondary exposure) and seek immediate emergency medical services.[13]

  • Spill: For a small spill contained within the fume hood, trained personnel wearing appropriate PPE can manage the cleanup.[9] For any large spill or any spill outside of a fume hood, evacuate the area, prohibit entry, and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]

References

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines . MIT Environmental Health & Safety. [Link]

  • SOP for the safe use of cyanide compounds . University of Washington Environmental Health & Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health & Safety. [Link]

  • Cyanide Compounds Safety Services . University College London (UCL). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . Industrial Process Group. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . Journal of Health and Safety Research. [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . Industrial Process Group. [Link]

  • Fluorine Safety Guidelines . Rutgers University Environmental Health and Safety. [Link]

  • Hazard Summary: Fluorine . New Jersey Department of Health. [Link]

  • Fluorine Safety . Purdue University Department of Chemistry. [Link]

  • LCSS: Fluorine . Prudent Practices in the Laboratory. [Link]

  • Fluorine: Hazardous effects from a single atom . Sentry Air Systems, Inc. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Archives of Microbiology. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide
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N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.